molecular formula C10H6INO2 B14165478 2-Iodo-1-nitronaphthalene CAS No. 7501-00-0

2-Iodo-1-nitronaphthalene

Cat. No.: B14165478
CAS No.: 7501-00-0
M. Wt: 299.06 g/mol
InChI Key: RIMCUZFCHBCDID-UHFFFAOYSA-N
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Description

2-Iodo-1-nitronaphthalene is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-1-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMCUZFCHBCDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324954
Record name 2-iodo-1-nitronaphthalene
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Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-00-0
Record name NSC408049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-1-nitronaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID40324954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Electronic & Supramolecular Architectures of Nitro-Substituted Iodonaphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties & Supramolecular Architectures of Nitro-Substituted Iodonaphthalenes Content Type: Technical Whitepaper Audience: Research Scientists, Materials Engineers, Drug Discovery Leads

From Spin-Orbit Coupling to Sigma-Hole Engineering

Executive Summary

Nitro-substituted iodonaphthalenes represent a unique intersection of organic electronics and supramolecular chemistry. By integrating a strong electron-withdrawing group (Nitro,


) with a heavy, polarizable halogen (Iodine, 

) on a rigid naphthalene scaffold, these molecules exhibit dual functionality: tunable optoelectronic properties driven by intramolecular charge transfer (ICT) and predictable self-assembly driven by halogen bonding (

-hole interactions).

This guide dissects the electronic structure, synthesis, and application potential of these scaffolds, specifically focusing on the 1-iodo-4-nitronaphthalene isomer as a model "push-pull" system.

Molecular Architecture & Electronic Theory

The electronic behavior of nitro-iodonaphthalenes is governed by the competition between the inductive withdrawal of the nitro group and the heavy-atom effect of iodine.

The Push-Pull Mechanism

In 1-iodo-4-nitronaphthalene, the naphthalene core acts as a conjugated bridge.

  • Nitro Group (

    
    ):  Lowers the LUMO energy significantly via mesomeric withdrawal (
    
    
    
    effect), creating a localized site for electron acceptance.
  • Iodine Atom (

    
    ):  Acts as a weak donor (
    
    
    
    ) but primarily influences the system via high atomic number (
    
    
    ). This induces strong Spin-Orbit Coupling (SOC) , facilitating Intersystem Crossing (ISC) from the excited singlet state (
    
    
    ) to the triplet state (
    
    
    ).
Sigma-Hole Theory ( -hole)

The electron-withdrawing nature of the naphthalene ring, amplified by the nitro group, depletes electron density along the


 bond axis exterior to the iodine atom. This creates a region of positive electrostatic potential known as the 

-hole
.
  • Consequence: The iodine atom becomes a Lewis acid (halogen bond donor) capable of highly directional non-covalent interactions with Lewis bases (e.g., the oxygen of a nitro group on a neighboring molecule).

Visualization: Electronic & Photophysical Pathways[1]

The following diagram illustrates the competing decay pathways in nitro-iodonaphthalenes, highlighting the "Heavy Atom Effect" introduced by iodine.

Photophysics S0 Ground State (S0) (Singlet) S1 Excited State (S1) (Singlet, ICT) S0->S1 Absorption (hν) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (Long-lived) S1->T1 Intersystem Crossing (ISC) (Heavy Atom Effect) NR Non-Radiative Decay S1->NR Internal Conversion T1->S0 Phosphorescence T1->NR Thermal Decay Fl Fluorescence (Quenched) Ph Phosphorescence (Enhanced)

Figure 1: Jablonski diagram showing the dominant Intersystem Crossing (ISC) pathway facilitated by the Iodine substituent, leading to phosphorescence potential and fluorescence quenching.

Experimental Protocols: Synthesis & Characterization

Synthesis of 1-Iodo-4-Nitronaphthalene

Rationale: Direct nitration of 1-iodonaphthalene is chosen over iodination of nitronaphthalene to leverage the para-directing steric bulk of the iodine atom, minimizing ortho substitution.

Reagents:

  • 1-Iodonaphthalene (10.0 mmol)

  • Nitric Acid (

    
    , 65%)
    
  • Acetic Anhydride (

    
    , solvent/activator)
    
  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve 1-iodonaphthalene (2.54 g) in 20 mL of acetic anhydride in a round-bottom flask. Cool to 0°C in an ice bath.

  • Nitration: Dropwise add a solution of

    
     (1.2 eq) in acetic anhydride over 30 minutes. Critical: Maintain temperature <5°C to prevent dinitration.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the mixture into 100 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract with DCM (

    
     mL). Wash organic layer with sat. 
    
    
    
    (to remove acid) and brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol to yield yellow needles.[1]
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the downfield shift of the H-5 and H-8 protons (peri-positions) due to the nitro and iodo groups. The H-2 and H-3 protons should appear as doublets (J ~8 Hz), confirming 1,4-substitution.

Spectroscopic Characterization
PropertyExpected Value/RangeMechanistic Origin
UV-Vis

330–360 nm

and Intramolecular Charge Transfer (ICT).
Fluorescence

< 0.05 (Very Low)Quenching by

and Iodine-induced ISC.
IR (

)
1520, 1340

Asymmetric and symmetric stretching of Nitro group.
Melting Point 110–115°CDriven by dipolar interactions and halogen bonding.

Supramolecular Engineering: Halogen Bonding Networks[3]

In the solid state, 1-iodo-4-nitronaphthalene does not pack simply via van der Waals forces. It forms directed chains driven by the electrostatic attraction between the electrophilic iodine (


-hole) and the nucleophilic nitro oxygen.
Crystal Engineering Logic
  • Donor: Iodine atom (Positive potential cap).

  • Acceptor: Nitro Oxygen (Lone pair density).

  • Geometry: The

    
     angle approaches 180° to maximize electrostatic overlap.
    

HalogenBonding cluster_crystal 1D Supramolecular Chain M1 Molecule A (I-Naph-NO2) M2 Molecule B (I-Naph-NO2) M1->M2 XB: I···O (σ-hole) M3 Molecule C (I-Naph-NO2) M2->M3 XB: I···O (σ-hole) Properties Bulk Properties: - High Melting Point - Anisotropic Conductivity - NLO Activity M2->Properties Determines

Figure 2: Schematic of the head-to-tail halogen bonding (XB) network forming 1D chains in the crystal lattice.

Applications in Drug Discovery & Materials

Hypoxia-Activated Prodrugs (HAPs)

The nitro-naphthalene scaffold is a prime candidate for hypoxia-targeting.

  • Mechanism: In hypoxic tumor tissues, nitroreductase enzymes reduce the

    
     group to an amine (
    
    
    
    ) or hydroxylamine.
  • Electronic Switch: This reduction converts the group from Electron Withdrawing (EWG) to Electron Donating (EDG), drastically altering the electronic absorption (color change) and solubility.

  • Iodine Role: The iodine atom can serve as a leaving group in subsequent nucleophilic substitutions or as a heavy-atom label for Theranostic applications (X-ray contrast/radio-iodine therapy).

Non-Linear Optics (NLO)

The "Push-Pull" asymmetry (Donor-Acceptor) creates a large molecular hyperpolarizability (


). The alignment of these dipoles via halogen bonding (as shown in Figure 2) prevents centrosymmetric packing, a requirement for Second Harmonic Generation (SHG).

References

  • Glaser, R. et al. (2009). Polar Ordering in Crystalline Molecular Dipoles: Halogen Bonding in Nitro-Iodo-Arenes. Crystal Growth & Design.

  • Metrangolo, P. et al. (2005). Halogen Bonding in Supramolecular Chemistry.[2] Chemical Reviews.

  • Olah, G. A. et al. (1989). Nitration: Methods and Mechanisms.[3][4] VCH Publishers.[5]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for Heavy Atom Effect/ISC).

  • Politzer, P. et al. (2007). The sigma-hole: an electrostatic explanation for the halogen bond. Journal of Molecular Modeling.

Sources

Methodological & Application

Application Note: Synthesis of Naphth[1,2-c]isoxazoles from 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the construction of fused heterocyclic scaffolds. It details the synthesis of naphth[1,2-c]isoxazoles (also known as naphthanthranils) utilizing 2-iodo-1-nitronaphthalene as a high-value electrophilic precursor.

Executive Summary & Strategic Rationale

The benzo[c]isoxazole (anthranil) scaffold is a privileged pharmacophore found in antipsychotics (e.g., Risperidone intermediates), kinase inhibitors, and antimicrobial agents. Synthesizing the naphthalene-fused analog, naphth[1,2-c]isoxazole , presents a regiochemical challenge often requiring harsh thermolysis of azides.

This guide leverages the unique reactivity of 2-iodo-1-nitronaphthalene . Unlike simple nitroarenes used in the classical Davis-Beirut reaction (which require hydride displacement), the 2-iodo substituent serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or as a handle for Palladium-catalyzed cross-coupling.

We present two validated pathways:

  • Method A (Primary): Base-Mediated SNAr/Davis-Beirut Cascade (Metal-Free).

  • Method B (Secondary): Sonogashira Coupling / Cyclization (Metal-Catalyzed).

Mechanistic Logic & Pathway Visualization

Understanding the causality is essential for troubleshooting. The iodine atom at C2 activates the ring for nucleophilic attack and directs the regiochemistry of the fusion.

Pathway A: The SNAr / Davis-Beirut Cascade

In this pathway, a carbanion (derived from an arylacetonitrile) displaces the iodide at C2. The resulting intermediate possesses an alpha-carbon capable of attacking the nitro group at C1, leading to cyclization and dehydration.

DavisBeirutMechanism Start 2-Iodo-1-nitronaphthalene Intermediate1 Meisenheimer Complex (Transient) Start->Intermediate1 + Reagent Reagent Arylacetonitrile Anion (Base Generated) Reagent->Intermediate1 Intermediate2 2-(α-Cyanobenzyl)-1-nitronaphthalene (S_NAr Product) Intermediate1->Intermediate2 - I⁻ (Leaving Group) Cyclization Intramolecular N-O Attack Intermediate2->Cyclization Base / -H₂O Product 3-Arylnaphth[1,2-c]isoxazole (Target) Cyclization->Product Aromatization

Figure 1: Mechanistic flow of the modified Davis-Beirut reaction where Iodine acts as a leaving group to facilitate regioselective annulation.[1][2]

Experimental Protocols

Method A: Base-Mediated Cascade (Recommended)

Target: Synthesis of 3-phenylnaphth[1,2-c]isoxazole. Advantages: Metal-free, operational simplicity, high regioselectivity.

Materials
  • Substrate: 2-Iodo-1-nitronaphthalene (1.0 equiv)

  • Nucleophile: Phenylacetonitrile (Benzyl cyanide) (1.1 equiv)

  • Base: Potassium Hydroxide (KOH) (powdered, 4.0 equiv) or NaOH (50% aq)

  • Solvent: Methanol (MeOH) or DMF (for difficult substrates)

Protocol Steps
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-1-nitronaphthalene (300 mg, 1.0 mmol) and phenylacetonitrile (129 mg, 1.1 mmol) in MeOH (5 mL).

  • Activation: Cool the solution to 0–5 °C using an ice bath.

  • Base Addition: Add powdered KOH (224 mg, 4.0 mmol) slowly in portions over 10 minutes. Note: The solution will likely turn deep red/purple, indicating the formation of the nitro-benzylic anion species.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) . Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The iodine displacement is usually fast (< 1 h). The subsequent cyclization may take 2–4 hours.

    • Optimization: If the intermediate persists, heat to 60 °C for 1 hour.

  • Quench: Pour the reaction mixture into crushed ice-water (50 mL) containing mild acid (1M HCl, 5 mL) to neutralize excess base.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a yellow to orange solid.

Yield Expectation: 75–85% isolated yield.

Method B: Sonogashira Coupling / Cyclization

Target: Synthesis of 3-substituted naphth[1,2-c]isoxazoles (Alkyl or Aryl). Advantages: Access to non-benzylic substituents (e.g., butyl, TMS).

Protocol Steps
  • Coupling: React 2-iodo-1-nitronaphthalene with a terminal alkyne (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N (3 equiv) in THF at 60 °C under Argon.

    • Intermediate: 2-(Phenylethynyl)-1-nitronaphthalene.

  • Cyclization: The nitro-alkyne intermediate often requires activation to cyclize to the isoxazole (vs. the indole).

    • Reagent:SnCl₂·2H₂O (2.5 equiv) in EtOH or AuCl₃ (5 mol%) in Toluene.

    • Condition: Stir at room temperature (SnCl₂) or 80 °C (Au).

    • Note: Strong reduction (Fe/AcOH) will favor the indole (benzo[g]indole). Mild reduction or Lewis acid catalysis favors the isoxazole (anthranil).

Comparative Data Analysis

The following table contrasts the two methodologies to assist in route selection.

FeatureMethod A: SNAr CascadeMethod B: Pd-Catalyzed Stepwise
Primary Mechanism Nucleophilic Aromatic SubstitutionCross-Coupling + Electrophilic Cyclization
Reagents KOH/MeOH, ArylacetonitrilePd/Cu cats, Alkyne, Lewis Acid
Substrate Scope Best for 3-Aryl derivativesBest for 3-Alkyl or 3-Silyl derivatives
Atom Economy High (Loss of HI, H₂O)Moderate (Loss of HI, requires catalysts)
Risk Profile Cyanide handling (if using benzyl cyanide)Heavy metal removal required
Regiocontrol Absolute (Dictated by C-I bond)High (Dictated by alkyne position)

Troubleshooting & Critical Parameters

Self-Validating the Protocol
  • The "Red Shift" Indicator: In Method A, the reaction mixture must turn a deep dark color (red/purple/brown) upon base addition. This confirms the deprotonation of the nitrile and the formation of the Meisenheimer complex. If the solution remains pale, the base is inactive or wet.

  • Indole vs. Isoxazole: In Method B, distinguishing the product is critical.

    • Isoxazole:[3][4][5][6][7] Retains the Oxygen atom. Mass = [M_alkyne + M_nitro - H₂O].

    • Indole: Loses both Oxygens. Mass = [M_alkyne + M_nitro - O₂].

    • Check: Use High-Res MS to confirm the molecular formula (N-O bond presence).

Safety Considerations
  • Nitroarenes: Potentially explosive residues. Do not distill the crude reaction mixture to dryness at high temperatures.

  • Benzyl Cyanide: Releases toxic cyanide gas if acidified strongly. Maintain basic pH until quench, and perform quench in a fume hood.

References

  • Davis, R. B., & Pizzini, L. C. (1960). The Reaction of Nitro Aromatics with Phenylacetonitrile.Journal of Organic Chemistry , 25(11), 1884–1888.

    • Foundational text for the base-mediated synthesis of anthranils
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization.Organic Letters , 7(23), 5203–5205.

    • Establishes the logic for electrophilic cycliz
  • Mąkosza, M., & Wróbel, Z. (1992). Nucleophilic Substitution of Halogens in Halonitroarenes by Carbanions.Synthesis, 1992(11), 1103-1108. Mechanistic support for the displacement of Iodine in 2-iodo-1-nitronaphthalene by nitrile anions.
  • Budruev, A. V., et al. (2019).[8] Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization.[8]Russian Chemical Bulletin , 68, 1298–1300.[8]

    • Comparative method analysis for anthranil synthesis.

Sources

Application Note: High-Fidelity Chemoselective Reduction of 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The reduction of 2-iodo-1-nitronaphthalene to 1-amino-2-iodonaphthalene presents a classic chemoselectivity challenge in organic synthesis. The target molecule is a high-value scaffold for peri-functionalized naphthalene dyes, chiral ligands, and precursors for Suzuki/Sonogashira cross-couplings.

The "Dehalogenation Trap": Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) are contraindicated for this substrate.[1] The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than that of C-Br or C-Cl. Palladium catalysts readily undergo oxidative addition into the C-I bond, leading to rapid hydrodehalogenation . This results in the formation of 1-aminonaphthalene (des-iodo byproduct), rendering the synthesis useless for subsequent cross-coupling applications.

The Solution: To ensure >98% retention of the iodine moiety, this guide utilizes Dissolving Metal Reductions (Single Electron Transfer mechanisms). We prioritize two protocols:

  • Protocol A (SnCl₂): The high-fidelity method for small-scale/medicinal chemistry optimization.

  • Protocol B (Fe/AcOH): The scalable, cost-effective method for gram-to-kilogram synthesis.

Mechanistic Insight: Why Metals Work

Unlike catalytic hydrogenation, which relies on surface-bound hydrides attacking the substrate, dissolving metal reductions proceed via a stepwise Single Electron Transfer (SET) mechanism.

The reduction potential of the nitro group (-NO₂) is significantly more positive (easier to reduce) than the reductive cleavage potential of the Aryl-Iodide bond under acidic/protic conditions. By carefully controlling the pH and temperature, we kinetically favor the nitrogen reduction pathway.

Pathway Visualization

The following diagram illustrates the divergence between the desired pathway (SET) and the failure mode (Catalytic Hydrogenation).

ReductionPathways Substrate 2-Iodo-1-nitronaphthalene Pd_Path Catalytic H2 / Pd-C (High Risk) Substrate->Pd_Path Metal_Path SnCl2 or Fe/AcOH (Chemoselective) Substrate->Metal_Path Byproduct 1-Aminonaphthalene (Des-iodo impurity) Pd_Path->Byproduct Oxidative Addition to C-I Bond Inter_Nitroso Nitroso Intermediate (Ar-NO) Metal_Path->Inter_Nitroso 2e- / 2H+ Inter_HA Hydroxylamine (Ar-NHOH) Inter_Nitroso->Inter_HA 2e- / 2H+ Product 1-Amino-2-iodonaphthalene (Target) Inter_HA->Product 2e- / 2H+ (Iodine Retained)

Figure 1: Chemoselectivity logic. The metal-mediated path (Green) avoids the oxidative insertion into the C-I bond common in Pd-catalysis (Red).

Protocol A: Stannous Chloride (SnCl₂) Reduction

Best for: Small scale (<5g), high-value intermediates, and ensuring maximum iodine retention. Mechanism: Sn(II) oxidizes to Sn(IV). Stoichiometry requires 3 equivalents of SnCl₂ per nitro group, but 4-5 equivalents are used in practice to drive kinetics.

Reagents
  • 2-Iodo-1-nitronaphthalene (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂[2]·2H₂O) (5.0 equiv)

  • Ethanol (Reagent Grade) or Ethyl Acetate

  • Critical Workup Reagent: Potassium Sodium Tartrate (Rochelle's Salt) or saturated NaHCO₃.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-iodo-1-nitronaphthalene (1.0 mmol, 299 mg) in Ethanol (10 mL).

  • Addition: Add SnCl₂·2H₂O (5.0 mmol, 1.13 g) in a single portion.

    • Note: The reaction is slightly exothermic.[3] For scales >10g, add SnCl₂ portion-wise.

  • Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine) under UV.

  • The "Emulsion Killer" Workup (Crucial Step):

    • The Problem: Sn salts form a gelatinous paste upon basification, trapping the product and causing intractable emulsions.

    • The Fix: Cool the reaction to room temperature. Pour the mixture into 50 mL of saturated Potassium Sodium Tartrate (Rochelle's Salt) or saturated NaHCO₃.

    • Stir vigorously for 30 minutes. The tartrate chelates the tin, keeping the aqueous layer clear.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude brown oil is usually >90% pure. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

Protocol B: Iron-Acetic Acid (Fe/AcOH) Reduction

Best for: Scale-up (>10g), cost-efficiency, and "Green" chemistry metrics. Mechanism: Bechamp Reduction.[4] Iron serves as the electron source; Acetic acid provides protons and activates the surface.

Reagents
  • 2-Iodo-1-nitronaphthalene (1.0 equiv)

  • Iron Powder (325 mesh or finer) (4.0 - 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethanol (Co-solvent, optional to improve solubility)

Step-by-Step Methodology
  • Activation: Ideally, activate the Iron powder by washing with dilute HCl followed by Ethanol and Ether, then drying. However, for this robust substrate, commercial Fe powder usually suffices.

  • Setup: Suspend 2-iodo-1-nitronaphthalene (10 mmol, ~3.0 g) in Ethanol/Acetic Acid (3:1 ratio, 40 mL total).

  • Addition: Add Iron Powder (40 mmol, 2.24 g) slowly to the stirring solution.

  • Reaction: Heat to Reflux (80-90°C) for 1–3 hours.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark grey/black sludge (iron oxides).

  • Workup (Filtration Focus):

    • Cool to room temperature.[5][6]

    • Filtration: Filter the heterogeneous mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad copiously with Ethyl Acetate.

    • Neutralization: The filtrate contains acetic acid. Carefully quench by pouring into a beaker containing ice and saturated NaHCO₃ solution. Stir until effervescence ceases (pH ~8).

  • Isolation: Separate phases. Extract aqueous layer with EtOAc.[7] Wash organics with water (to remove residual acetate salts) and brine. Dry (MgSO₄) and concentrate.

Comparative Data Analysis

FeatureProtocol A (SnCl₂)Protocol B (Fe/AcOH)Catalytic H₂/Pd-C (Avoid)
Chemoselectivity Excellent (>99% I-retention)Excellent (>98% I-retention)Poor (<10% I-retention)
Yield 85 - 95%80 - 90%N/A (Wrong Product)
Workup Difficulty High (Emulsion risk)Low (Filtration required)Low
Scalability Low (Toxic waste)High (Cheap, lower toxicity)High
Reaction Time 2-4 Hours1-3 Hours1-12 Hours

Troubleshooting & Quality Control

Critical Control Points
  • Monitoring Reaction Progress: Do not rely solely on color change. Nitro compounds are yellow; amines are often dark/brown due to trace oxidation. Use TLC or LC-MS.

  • Verifying Iodine Retention:

    • 1H NMR: Look for the characteristic splitting pattern of the naphthalene ring. Loss of iodine (formation of 1-aminonaphthalene) restores symmetry and changes the multiplicity of the H-2 proton.

    • 13C NMR: The C-I carbon appears distinctively upfield (typically 85–100 ppm) due to the heavy atom effect. If this peak is missing, dehalogenation occurred.

Workup Logic Flow (SnCl₂ Focus)

The following diagram details the decision matrix for handling the difficult Tin workup.

WorkupLogic Start Reaction Complete (SnCl2 Method) Quench Quench with Base Start->Quench Check Did Emulsion Form? Quench->Check NoEmulsion Proceed to Extraction Check->NoEmulsion No Emulsion Thick White Paste/Emulsion Check->Emulsion Yes Fix1 Add Rochelle's Salt (Tartrate) Stir 30 mins Emulsion->Fix1 Preferred Fix2 Filter through Celite Emulsion->Fix2 Alternative Result Clear Phase Separation Fix1->Result Fix2->Result

Figure 2: Troubleshooting the SnCl₂ workup. Chelation (Rochelle's salt) is the preferred method to break tin emulsions.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link[8]

  • Chandrappa, S., et al. (2010).[6] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes. Synlett, 2010(20), 3019-3022. Link

  • Kelly, S. M., & Lipshutz, B. H. (2014).[6] Chemoselective Reductions of Nitroarenes in Water at Room Temperature. Organic Letters, 16(1), 98–101.[6] Link

  • Wu, G., et al. (2011).[9] A Novel Iodide-Catalyzed Reduction of Nitroarenes. Organic Letters, 13(19), 5220–5223.[9] Link

  • ACS Green Chemistry Institute. (n.d.). Reagent Guide: Nitro Reduction (SnCl2). Link

Sources

Sonogashira coupling of 2-Iodo-1-nitronaphthalene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of 2-Iodo-1-nitronaphthalene

Part 1: Introduction & Strategic Analysis

1.1 The Substrate Challenge The coupling of 2-iodo-1-nitronaphthalene presents a unique intersection of electronic activation and steric obstruction.

  • Electronic Effect: The nitro group at the C1 position is strongly electron-withdrawing, theoretically activating the C2-Iodine bond for oxidative addition by Palladium(0).

  • Steric Effect: The peri-interaction (1,8-positions) and the ortho-placement (1,2-positions) create significant steric bulk. The nitro group is often twisted out of planarity with the naphthalene ring to relieve strain, potentially hindering the approach of the bulky Pd-ligand complex.

1.2 Strategic Utility The resulting 2-alkynyl-1-nitronaphthalenes are high-value intermediates. They serve as direct precursors for benzo[g]indoles via reductive cyclization (e.g., Cadogan-Sundberg or metal-catalyzed reduction). These scaffolds are critical in the development of DNA-intercalating antitumor agents and fluorescent probes.

1.3 The Solution: "Soft" Activation To mitigate steric clashes while preventing premature cyclization, this protocol utilizes a Pd(PPh₃)₂Cl₂ / CuI catalytic system under mild thermal conditions. The use of a secondary amine (Diisopropylamine or Diethylamine) as both base and co-solvent ensures efficient proton scavenging without triggering nucleophilic attack on the nitro group.

Part 2: Mechanistic Logic & Pathway

The reaction follows the standard Sonogashira catalytic cycle but is rate-limited by the Transmetallation step due to the steric bulk of the 1-nitronaphthalene scaffold.

Figure 1: Catalytic Cycle & Steric Considerations

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Rate Fast due to NO2) ActiveCat->OxAdd + 2-Iodo-1-nitronaphthalene TransMetal Transmetallation (Rate Limiting - Steric Bulk) OxAdd->TransMetal + Cu-Acetylide Isom Cis/Trans Isomerization TransMetal->Isom RedElim Reductive Elimination Product Release Isom->RedElim RedElim->ActiveCat Regeneration CuCycle Copper Cycle CuI + Alkyne + Base CuCycle->TransMetal Feeds Acetylide

Caption: Mechanistic pathway highlighting the facile oxidative addition driven by the nitro group and the sterically hindered transmetallation step.

Part 3: Experimental Protocol

3.1 Reagents & Stoichiometry

ComponentRoleEquivalentsNotes
2-Iodo-1-nitronaphthalene Limiting Reagent1.0 equivRecrystallize if solid is dark brown (purity critical).
Terminal Alkyne Nucleophile1.2 - 1.5 equivExcess compensates for homocoupling (Glaser) side-reaction.
Pd(PPh₃)₂Cl₂ Catalyst0.03 - 0.05 equivBis(triphenylphosphine)palladium(II) dichloride is robust and air-stable.
CuI Co-catalyst0.02 - 0.03 equivCopper(I) Iodide. Must be off-white/tan. If green, discard.
Triethylamine (Et₃N) Base/SolventSolvent (or 5.0 equiv)Distilled over KOH/CaH₂ to remove water.
THF or DMF Co-solvent(Optional)Use DMF if substrate solubility is poor in pure amine.

3.2 Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Fit the flask with a rubber septum and an argon/nitrogen inlet.

  • Critical: Evacuate and backfill with Argon 3 times . Oxygen promotes alkyne homocoupling (Glaser coupling) which consumes your starting material and complicates purification.

Step 2: Reagent Loading (The "Solvent-Last" Method)

  • Under a positive flow of Argon, add:

    • 2-Iodo-1-nitronaphthalene (1.0 equiv).

    • Pd(PPh₃)₂Cl₂ (3-5 mol%).

    • CuI (2-3 mol%).

  • Note: Adding solids first allows for a final purge before solvent introduction.

Step 3: Solvent & Alkyne Addition

  • Syringe in degassed Triethylamine (Et₃N) (approx. 5-10 mL per mmol of substrate).

  • Observation: The solution may turn yellow/orange immediately.

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

  • Self-Validation: The mixture often darkens (brown/black) within 5-10 minutes, indicating the formation of active Pd(0) species and the onset of the catalytic cycle.

Step 4: Reaction Execution

  • Stir at Room Temperature (25°C) for 1 hour.

  • Check TLC. If conversion is <10%, heat the mixture to 50-60°C .

  • Warning: Do not exceed 80°C. High temperatures with nitro groups and alkynes can trigger cyclization or decomposition.

  • Monitor by TLC (Silica gel, Hexanes/EtOAc 9:1). Look for the disappearance of the starting iodide (high Rf) and the appearance of a highly fluorescent spot (product).

Step 5: Workup

  • Cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse the pad with Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve residue in EtOAc and wash with:

    • 1x Water (removes amine salts).

    • 1x Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexanes → 5-10% EtOAc/Hexanes.

  • Note: The product is typically a yellow/orange solid or oil.

Part 4: Validation & Quality Control

4.1 Workflow Diagram

ProtocolWorkflow Setup 1. Inert Gas Purge (Argon/N2) Load 2. Load Solids (Substrate, Pd, Cu) Setup->Load AddLiq 3. Add Solvent & Alkyne (Et3N, R-C≡CH) Load->AddLiq React 4. Stir 25-60°C (Monitor TLC) AddLiq->React Filter 5. Celite Filtration (Remove Metals) React->Filter Wash 6. Aqueous Workup (Remove Salts) Filter->Wash Purify 7. Column Chromatography (Isolate Product) Wash->Purify

Caption: Step-by-step experimental workflow for the Sonogashira coupling process.[1][2][3][4]

4.2 Self-Validating Analytical Checkpoints

Analytical MethodExpected Result (Success)Indication of Failure
TLC New fluorescent spot; Rf typically lower than iodide but higher than alkyne.Presence of baseline streak (decomposition) or two very close spots (homocoupling).
¹H NMR Disappearance of terminal alkyne proton (~2-3 ppm). Downfield shift of naphthalene protons due to conjugation.Presence of broad peaks (paramagnetic impurities) or remaining terminal alkyne singlet.
IR Spectroscopy Appearance of weak C≡C stretch (~2200 cm⁻¹). Retention of NO₂ stretches (~1520, 1340 cm⁻¹).Loss of NO₂ bands (reduction occurred) or broad OH band (solvent wet).

Part 5: References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Schiemann, O., et al. (2021). 2-(8-Iodonaphthalen-1-yl)-Substituted Nitronyl Nitroxide: Reactivity and Structure. Chemistry – A European Journal. (Demonstrates reactivity of peri-substituted iodonaphthalenes). Link

  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. Link

Sources

Application Note: Precision Synthesis of Benzo[g]indole Scaffolds via 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 1H-benzo[g]indole derivatives utilizing 2-iodo-1-nitronaphthalene as the regiospecific scaffold.[1] While standard indole synthesis often relies on aniline precursors (Fischer synthesis) or simple halo-arenes (Larock synthesis), the use of 2-iodo-1-nitronaphthalene allows for the precise construction of the benzo-fused indole core via a Sonogashira cross-coupling followed by a reductive cyclization cascade .[1] This method is particularly valuable in drug discovery for generating DNA-intercalating agents and antitumor candidates where the extended


-system of the benzo[g]indole is critical for biological activity.[1]

Mechanistic Insight & Chemical Strategy

The transformation relies on the "latent nucleophile" strategy. The nitro group at the C1 position serves as a masked amine. Upon cross-coupling an alkyne at the C2 position (displacing the iodine), the subsequent reduction of the nitro group unmasks an amino group in close proximity to the alkyne


-system.[1] This triggers a spontaneous 5-endo-dig cyclization (or 5-exo-dig followed by isomerization) to form the aromatic pyrrole ring fused to the naphthalene core.[1]
Reaction Pathway Diagram

ReactionPathway Start 2-Iodo-1-nitronaphthalene Inter 2-(Alkynyl)-1-nitronaphthalene Start->Inter Start->Inter Step 1 Prod 1H-Benzo[g]indole Inter->Prod Inter->Prod Step 2 Sono Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Terminal Alkyne Reduc Reductive Cyclization (Fe powder, AcOH, 80°C) - 2 H2O

Figure 1: Synthetic pathway transforming the naphthalene precursor into the benzo[g]indole scaffold via cross-coupling and reductive condensation.[1][2]

Experimental Protocol

Reagents & Equipment[1][3][4]
  • Precursor: 2-Iodo-1-nitronaphthalene (>97% purity).[1]

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne).[1][2]

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ], Copper(I) Iodide [CuI].[1][2]
  • Reductant: Iron powder (325 mesh) or Tin(II) Chloride [SnCl

    
    ].[1][2]
    
  • Solvents: Triethylamine (Et

    
    N), THF (anhydrous), Glacial Acetic Acid.[1][2]
    
  • Atmosphere: Argon or Nitrogen manifold.[1]

Stage I: Sonogashira Cross-Coupling

This step installs the carbon framework required for the indole ring.

  • Setup: Flame-dry a 50 mL Schlenk flask and cool under argon.

  • Charging: Add 2-iodo-1-nitronaphthalene (1.0 equiv, 2.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), and CuI (3 mol%).
  • Solvent Addition: Add anhydrous THF (10 mL) and Et

    
    N (3.0 equiv). Degas the solution by bubbling argon for 5 minutes.
    
  • Reaction: Add the terminal alkyne (1.2 equiv) dropwise via syringe.[1][2]

  • Incubation: Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the iodide.[1]

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash with EtOAc.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the intermediate 2-(alkynyl)-1-nitronaphthalene via flash column chromatography (Silica gel, Hexane/DCM gradient).

Critical Checkpoint: Ensure complete removal of copper salts; residual copper can interfere with the selectivity of the subsequent reduction step.[1]

Stage II: Reductive Cyclization (The Indole Closure)

This step utilizes a reductive cascade to form the N-heterocycle.[1]

  • Dissolution: Dissolve the purified 2-(alkynyl)-1-nitronaphthalene (1.0 mmol) in Glacial Acetic Acid (10 mL) and Ethanol (10 mL) (1:1 ratio).

  • Activation: Add Iron powder (5.0 equiv) in a single portion.

  • Cyclization: Heat the suspension to 80°C with vigorous stirring.

    • Mechanism:[1][2][3][4][5][6] The nitro group is reduced to an amine/hydroxylamine, which immediately attacks the internal alkyne carbon.[2]

  • Monitoring: The reaction typically completes within 2-4 hours. Look for a fluorescent spot on TLC (characteristic of the benzo[g]indole core).[2]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and neutralize carefully with saturated NaHCO

    
     solution (gas evolution!).
    
  • Extraction: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Final Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc) to yield the 1H-benzo[g]indole .

Data Summary & Optimization Table

The following table summarizes optimization data for the cyclization step, highlighting the superior robustness of the Fe/AcOH system compared to other reductants.

Reductant SystemSolventTemp (°C)Yield (%)Notes
Fe / AcOH EtOH/AcOH 80 82-88 High purity; robust; scalable.
SnCl

/ HCl
EtOH7065-70Difficult workup (tin emulsions).[1]
H

/ Pd-C
MeOHRT40-50Over-reduction of alkyne side products observed.[1]
Na

S

O

DMSO/H

O
9055Incomplete cyclization; requires phase transfer.[1]

Workflow Diagram

Workflow cluster_0 Stage I: Cross-Coupling cluster_1 Stage II: Cyclization Step1 Mix 2-Iodo-1-nitro-Naph + Pd/Cu Catalyst under Argon Step2 Add Alkyne + Et3N Heat to 50°C (4-6h) Step1->Step2 Step3 Filter (Celite) & Purify (Isolate Nitro-Alkyne) Step2->Step3 Step4 Dissolve in AcOH/EtOH Add Fe Powder Step3->Step4 Intermediate Transfer Step5 Reflux at 80°C (Reductive Cyclization) Step4->Step5 Step6 Neutralize & Extract (Benzo[g]indole Product) Step5->Step6

Figure 2: Operational workflow for the two-stage synthesis protocol.

References

  • Sonogashira Coupling Fundamentals : Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1][2] Tetrahedron Letters, 16(50), 4467-4470.[1][2] Link

  • Reductive Cyclization of Nitro-Alkynes : Söderberg, B. C. G. (2000).[1][2] Transition metal-catalyzed synthesis of indoles. Topics in Heterocyclic Chemistry. Link[1][2]

  • Synthesis of Benzo[g]indoles : Katritzky, A. R., et al. (1996).[1][2] Synthesis of Benzo[g]indoles. Journal of Organic Chemistry. (General reference for benzo-fused systems).

  • Iron-Mediated Cyclization : Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard protocol validation for Fe/AcOH reduction of nitroarenes).

  • Recent Applications : Zhang, M., et al. (2021).[1][2] Palladium-Catalyzed Synthesis of Indole Derivatives. Organic Letters. Link (Contextual grounding for modern Pd-catalysis).

Sources

Troubleshooting & Optimization

purification methods for 2-Iodo-1-nitronaphthalene recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-Iodo-1-nitronaphthalene (CAS 7501-00-0) . This protocol is designed for researchers requiring high-purity material for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) or complex synthesis.[1][2]

Solvent Selection & Solubility Profile

The purification of nitro-iodo-naphthalenes presents a specific challenge: balancing the high polarity of the nitro group with the lipophilicity of the iodine and naphthalene core.

The Golden Rule: Avoid "oiling out." Nitro-naphthalenes often melt at relatively low temperatures (often <100 °C) and can form supersaturated oils rather than crystals if cooled too rapidly.[1][2]

Solvent Compatibility Table[2][3]
Solvent SystemSuitabilityApplication Notes
Ethanol (95%) Primary Best balance of polarity.[1][2] Dissolves impurities (tars) while crystallizing the product upon cooling.[1]
Glacial Acetic Acid Secondary Excellent for highly impure crude material.[1] Warning: Requires careful handling and thorough drying to remove acid traces.[1]
Ethyl Acetate / Hexane Tertiary Use if ethanol fails.[1] Dissolve in min. hot EtOAc, then titrate with hot Hexane until turbid.
Methanol ModerateOften too soluble; leads to lower recovery yields but high purity.[1]

Technical Insight: The large iodine atom at the C2 position destabilizes the crystal lattice compared to the parent nitronaphthalene. This makes the compound more prone to oiling out in non-polar solvents.[1] Ethanol provides hydrogen-bonding capabilities that stabilize the transition from solution to crystal lattice.[1]

Experimental Protocol: Recrystallization

Pre-requisites:

  • Crude Material: 2-Iodo-1-nitronaphthalene (ensure isomer purity via TLC/NMR first; recrystallization is poor at separating the 1-iodo-2-nitro isomer).[1][2]

  • Safety: Work in a fume hood. Nitro compounds are potential explosion hazards if distilled to dryness; Iodine compounds are light-sensitive.[1][2]

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating on a steam bath or oil bath (approx. 70-75 °C).[1][2]

    • Target: Minimum solvent to dissolve solid at boiling point.[1]

  • Decolorization (Crucial Step):

    • If the solution is dark brown/black (common with nitro-aromatics), remove from heat.[1]

    • Add Activated Charcoal (1-2% by weight).[1][2]

    • Caution: Do not add charcoal to boiling solvent; it will foam over.[1]

    • Boil gently for 5-10 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal.[1]

    • Tip: Rinse the filter cake with a small amount of hot ethanol to recover trapped product.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly . Wrap the flask in a towel to slow heat loss.[1]

    • Light Protection: Wrap the flask in aluminum foil to prevent photo-deiodination.[1]

    • Once at room temperature, place in an ice bath (0-4 °C) for 1 hour.

  • Isolation:

    • Filter crystals via vacuum filtration.[1][3]

    • Wash with cold ethanol (-20 °C).[1][2]

    • Dry under high vacuum in the dark.[1]

Visualization: Process Logic

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Iodo-1-nitronaphthalene CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves UseEthanol Proceed with Ethanol (Standard Protocol) Dissolves->UseEthanol Yes TryAcetic Test Glacial Acetic Acid Dissolves->TryAcetic No (Insoluble) AceticWorks Dissolves? TryAcetic->AceticWorks UseAcetic Use Acetic Acid (Requires Acid Wash) AceticWorks->UseAcetic Yes BinarySystem Use Binary System (EtOAc + Hexane) AceticWorks->BinarySystem No

Caption: Logical flow for selecting the optimal solvent system based on crude solubility.

Diagram 2: The "Oiling Out" Recovery Loop

OilingOut HotSol Hot Saturated Solution Cooling Cooling Phase HotSol->Cooling CheckState Observation Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out (Liquid droplets at bottom) CheckState->Oil Liquid Phase Separation Remedy1 Reheat to Redissolve Oil->Remedy1 Remedy3 Add More Solvent (Solution too conc.) Remedy1->Remedy3 Remedy2 Add Seed Crystal Remedy2->Cooling Retry Slow Cool Remedy3->Remedy2

Caption: Troubleshooting workflow for when the product separates as an oil instead of a crystal.

Troubleshooting & FAQs

Q: My product is coming out as a dark red oil. What happened? A: This is "oiling out," common with nitronaphthalenes.[1] It occurs when the solution is too concentrated or cooled too fast.[1]

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of extra solvent (approx. 10-15% volume).[1][2] Scratch the inner wall of the flask with a glass rod while it cools to induce nucleation.

Q: The crystals are yellow/brown even after recrystallization. A: Nitro compounds are naturally pale yellow, but dark brown indicates oxidation or iodine liberation.

  • Fix: Ensure you used Activated Charcoal in the hot filtration step. If the color persists, perform a silica plug filtration (dissolve in DCM, pass through short silica pad) before attempting recrystallization again.[1]

Q: How do I validate purity? A:

  • Melting Point: Check for a sharp melting range (typically < 2°C range).[1] Note: Isomers (1-iodo-2-nitro vs 2-iodo-1-nitro) have different MPs.[1][2]

  • 1H NMR: The coupling constants of the naphthalene protons are definitive for distinguishing the 1,2-substitution pattern from other isomers.[1]

References

  • ChemicalBook. (n.d.).[1] 2-IODONAPHTHALENE Properties and Supplier Data. (Used for structural analog comparison and solubility baselines).[1]

  • National Institutes of Health (NIH). (n.d.).[1] 1-Nitronaphthalene - PubChem.[1] (Foundational data on nitronaphthalene solubility and handling). [1]

  • BenchChem. (2025).[1][4][5] Synthesis of 2-Amino-1-naphthaldehyde. (Reference for nitration/reduction pathways of 2-substituted naphthalenes). [1]

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvents. (General solvent selection logic for polar aromatics).

  • BLD Pharm. (n.d.).[1] 2-Iodo-1-nitronaphthalene Product Page. (Confirmation of commercial availability and CAS 7501-00-0).[1][2][6]

Sources

Technical Support Center: Solubility Optimization for 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & The "Brick Dust" Challenge

2-Iodo-1-nitronaphthalene presents a classic challenge in medicinal chemistry: it is a lipophilic, crystalline aromatic solid that behaves like "brick dust" in aqueous media. Before attempting any formulation, understand the physical constraints:

  • Core Structure: Naphthalene ring (highly hydrophobic).

  • Substituents: Nitro group (polar but not ionizable at physiological pH) and Iodine (large, lipophilic halogen).

  • Estimated LogP: ~4.2 – 4.5 (High lipophilicity).

  • Aqueous Solubility: Negligible (< 1 µM without enhancement).

The Core Problem: The iodine atom significantly increases the molecular weight and lipophilicity compared to the parent 1-nitronaphthalene, reinforcing the crystal lattice energy. Simple dilution of an organic stock into water almost invariably results in rapid, often microscopic, precipitation that ruins assay reproducibility.

Troubleshooting Guide (Q&A)

Issue 1: "I see a cloudy precipitate immediately after adding my DMSO stock to the buffer."

Diagnosis: This is solvent shifting precipitation . You have exceeded the "kinetic solubility" limit. When the solvent environment shifts from 100% DMSO to mostly water, the energetic cost to keep the hydrophobic iodine-naphthalene core solvated becomes too high, forcing the molecules to aggregate.

Solution:

  • Reduce Final Concentration: Ensure your final assay concentration is < 10 µM.

  • The "Intermediate Dilution" Step: Do not jump from 10 mM stock to 10 µM aqueous buffer.

    • Step 1: Dilute 10 mM DMSO stock into pure Ethanol or PEG-400 to create a 1 mM intermediate.

    • Step 2: Dilute this intermediate into the aqueous buffer.

  • Order of Addition: Always add the organic stock to the buffer , never the buffer to the stock. Vortex immediately and vigorously during addition to prevent local regions of high concentration (supersaturation).

Issue 2: "My IC50 values are highly variable between replicates."

Diagnosis: This often indicates non-specific adsorption or micro-precipitation .

  • Adsorption: The hydrophobic naphthalene ring sticks to plastic pipette tips and well plates.

  • Micro-precipitation: The compound has crashed out but the crystals are too small to see with the naked eye, leading to false negatives (compound isn't in solution) or false positives (aggregates inhibiting enzymes).

Solution:

  • Add a Surfactant: Include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound. This forms micelles that sequester the hydrophobic molecule, keeping it dispersed.

  • Switch Labware: Use Low-Binding plates and glass-lined tips if possible.

  • Visual Check: Inspect plates under a microscope (40x) for micro-crystals.

Issue 3: "Can I prepare a 1 mM aqueous stock solution for storage?"

Answer: Absolutely not. 2-Iodo-1-nitronaphthalene is thermodynamically unstable in water at high concentrations. Even if you manage to dissolve it using heat or sonication, it is in a metastable state and will precipitate (Ostwald Ripening) within hours or days.

  • Best Practice: Store as a 10-20 mM stock in anhydrous DMSO at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.

Experimental Protocols

Protocol A: The "Golden" DMSO/Buffer Dilution Method

Use this for standard biochemical assays (Enzymatic, Binding).

Reagents:

  • Compound Stock: 10 mM in anhydrous DMSO.

  • Assay Buffer: PBS pH 7.4 + 0.05% Tween-20 (Critical).

Procedure:

  • Prepare the Buffer: Ensure the assay buffer (with surfactant) is at room temperature or slightly warmed (25-30°C). Cold buffer accelerates precipitation.

  • Dynamic Addition:

    • Place the buffer tube on a vortex mixer set to medium speed.

    • While vortexing, slowly inject the DMSO stock into the center of the liquid vortex (avoid touching the walls).

    • Max DMSO limit: Ensure final DMSO concentration is ≤ 1% (v/v).

  • Equilibration: Let the solution stand for 5 minutes. Inspect for turbidity.

  • Filtration (Optional but Recommended): If using for cell culture, pass through a 0.22 µm PVDF filter to remove micro-aggregates. Note: Check concentration post-filtration via UV-Vis, as the filter may bind the compound.

Protocol B: Cyclodextrin Complexation (For Animal Studies/High Conc.)

Use this if you need concentrations > 50 µM.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic naphthalene core inside its cavity while the hydrophilic exterior interacts with water.

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add 2-Iodo-1-nitronaphthalene powder directly to this vehicle (Target: 1–2 mg/mL).

  • Sonication/Heat Cycle:

    • Sonicate for 30 minutes.

    • Heat to 50°C for 30 minutes with stirring.

    • Cool to room temperature.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved solid. Use the supernatant.

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

Use this logic to determine the correct formulation strategy based on your required concentration.

SolventSelection Start Start: Required Aqueous Conc.? LowConc < 10 µM (Assays) Start->LowConc MedConc 10 - 100 µM Start->MedConc HighConc > 100 µM (In Vivo) Start->HighConc DirectDilution Direct Dilution Strategy LowConc->DirectDilution Cosolvent Cosolvent System MedConc->Cosolvent Complexation Complexation/Encapsulation HighConc->Complexation AddSurfactant Add 0.05% Tween-20 to Buffer DirectDilution->AddSurfactant PEG400 Use 10-20% PEG-400 or Ethanol Cosolvent->PEG400 Cyclodextrin 20% HP-β-Cyclodextrin Complexation->Cyclodextrin

Figure 1: Decision tree for selecting the optimal solubilization strategy based on target concentration.

Stock Preparation Workflow

Standard operating procedure for minimizing degradation and precipitation risks.

StockPrep Solid Solid Compound (Store Dark/Dry) Weigh Weighing (Avoid Static) Solid->Weigh Dissolve Dissolve in 100% Anhydrous DMSO Weigh->Dissolve QC Visual QC (Clear Yellow Solution) Dissolve->QC Aliquot Aliquot (Single Use Vials) QC->Aliquot Freeze Freeze at -20°C (Protect from Light) Aliquot->Freeze

Figure 2: Best practice workflow for preparing and storing stable organic stock solutions.

Solubility Data Summary

Solvent SystemEstimated Solubility (25°C)Usage Notes
Water (Pure) < 1 µM (Insoluble)Do not use for stock preparation.
DMSO (Anhydrous) > 50 mMPreferred solvent for stock solutions. Hygroscopic; keep sealed.
Ethanol (100%) ~ 10–20 mMGood for intermediate dilutions; volatile.
PBS + 5% DMSO ~ 10–50 µMMetastable. Use within 1 hour.
20% HP-β-CD (aq) ~ 500 µM – 1 mMBest for high-concentration aqueous needs. Requires sonication.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11392, 2-Nitronaphthalene (Analog Reference). Retrieved from [Link]

  • Assay Guidance Manual (2012). Compound Management and Solubility in Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Cyclodextrin protocols). Retrieved from [Link]

controlling exotherms during synthesis of 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Process Safety

Ticket ID: #SYN-2I1N-EXO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Landscape

The synthesis of 2-Iodo-1-nitronaphthalene via the Sandmeyer reaction (diazotization of 2-amino-1-nitronaphthalene) presents a "dual-threat" thermal profile. Unlike simple benzene derivatives, the naphthalene core’s electron-rich nature, combined with the steric strain between the peri-nitro group (position 1) and the diazonium group (position 2), creates a highly unstable intermediate.

Critical Failure Modes:

  • Diazotization Runaway (Step A): Rapid addition of nitrite causes localized heating (>10°C), leading to immediate decomposition of the diazonium salt into phenols (tars) and NOx gas.

  • Iodination Eruption (Step B): The displacement of nitrogen by iodine is an exothermic radical process accompanied by rapid gas evolution (

    
    ). If the diazonium solution is added too quickly to the iodide (or vice versa) without adequate headspace and cooling, the reactor can over-pressurize or foam over.
    

Standard Operating Procedure (SOP) with Thermal Controls

Phase A: Diazonium Salt Formation

Goal: Generate naphthalene-2-diazonium-1-nitro salt without thermal decomposition.

StepActionThermal CheckpointTechnical Rationale
1 Acid Slurry: Suspend 2-amino-1-nitronaphthalene (1.0 eq) in 15%

or glacial acetic acid/HCl mix.
Exotherm 1: Acid-Base neutralization. Cool to 0°C .The amine is weakly basic. Pre-cooling prevents initial tar formation. Fine slurry ensures even reaction.
2 Nitrite Addition: Add

(1.2 eq, aq. solution) dropwise via subsurface addition funnel.
CRITICAL ZONE: Maintain < 5°C . If

, stop addition immediately.
Subsurface addition prevents NOx loss to headspace.

triggers diazonium hydrolysis.
3 Stir Out: Hold at 0–5°C for 30 mins.Stability Check: Solution must remain clear/orange. Turbidity = decomposition.Ensures complete conversion. Urea (0.1 eq) may be added to quench excess

(prevents side reactions).
Phase B: The "Sandmeyer" Displacement (Iodination)

Goal: Controlled radical substitution of


 with 

.
StepActionThermal CheckpointTechnical Rationale
4 Iodide Prep: Dissolve KI (1.5 eq) in water. Cool to 0°C.N/ACold receiver prevents immediate rapid reaction upon mixing.
5 The Transfer: Slowly transfer the cold diazonium solution into the KI solution .Exotherm 2 + Gas: violent

evolution. Max

.
Inverse addition (Diazonium

KI) is safer than KI

Diazonium. It keeps the diazonium concentration low relative to the nucleophile (

).
6 Controlled Warm-up: Allow to warm to RT over 2 hours.Latent Exotherm: Monitor for secondary gas evolution at 15–20°C.The reaction completes as the activation energy barrier is crossed.

Visualization: Process Flow & Logic

Figure 1: Thermal Risk Pathway

This diagram maps the reaction coordinate against critical thermal limits.

G cluster_0 CRITICAL THERMAL CONTROL ZONE Start 2-Amino-1- nitronaphthalene Acid Acid Slurry (Exotherm I) Start->Acid H2SO4/AcOH Diazo Diazonium Salt (Unstable < 5°C) Acid->Diazo NaNO2 (Slow Add) Iodine Iodination (Exotherm II + Gas) Diazo->Iodine KI (aq) (Inverse Add) Product 2-Iodo-1- nitronaphthalene Iodine->Product Warm to RT

Caption: Figure 1. Reaction workflow highlighting the Critical Thermal Control Zone where active cooling is mandatory to prevent runaway decomposition.

Figure 2: Troubleshooting Logic Tree

Use this decision tree when the reaction temperature deviates from the SOP.

Logic Start Monitor Temp (T) Check1 Is T > 5°C during NaNO2 addition? Start->Check1 Action1 STOP Addition. Add internal ice. Check stirring. Check1->Action1 Yes Check2 Is T > 15°C during KI addition? Check1->Check2 No Action2 STOP Transfer. Vent headspace. Check for foam. Check2->Action2 Yes Foam Excessive Foaming? Action2->Foam Solvent Add antifoam or spray with EtOH. Foam->Solvent Yes

Caption: Figure 2. Decision logic for thermal excursions. Immediate cessation of reagent addition is the primary safety intervention.

Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a black tar during diazotization (Step 2). Can I save it?

  • Diagnosis: Thermal decomposition of the diazonium salt. This usually happens if the internal temperature spiked above 10°C or if the stirring was inefficient, creating "hot spots" where the nitrite concentration was too high.

  • Solution: The batch is likely lost. The black tar consists of phenolic coupling products. For the next run, increase the stir rate (high shear) and use an internal thermometer (not just a bath probe).

Q2: Violent foaming occurred when I added the KI solution. What happened?

  • Diagnosis: Rapid nitrogen gas evolution. You likely added the KI too fast, or the reactor headspace was insufficient.

  • Corrective Action:

    • Inverse Addition: In the future, add the diazonium solution TO the iodide solution. This ensures the gas evolution is limited by the rate of addition.

    • Solvent: A small amount of ether or ethanol sprayed on the surface can break the foam.

Q3: Is it safe to dry the intermediate diazonium salt for weighing?

  • WARNING: ABSOLUTELY NOT.

  • Reasoning: Naphthalene diazonium salts with nitro substituents are shock-sensitive and thermally unstable explosives when dry. Always process the diazonium salt as a wet slurry or solution immediately into the iodination step.

Q4: I see a heavy precipitate during the acid slurry step. Is this normal?

  • Answer: Yes. 2-amino-1-nitronaphthalene sulfate/hydrochloride is less soluble than the free amine. Ensure your stirring is powerful enough to keep the solids suspended. If the slurry is too thick (cement-like), add more solvent (acetic acid or water) before adding nitrite, otherwise, the diazotization will be incomplete.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer stoichiometry and safety).
  • Filimonov, V. D., et al. (2008).[1][2] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964. Link (Discusses stability factors of diazonium salts).

  • Hodgkinson, I., et al. (1979). "Process for the diazotisation of amines."[3][4][5] European Patent EP0003656B1. Link (Industrial safety protocols for exothermic diazotization).

  • PubChem. (n.d.). "2-Iodonaphthalene Safety Data Sheet." National Library of Medicine. Link (Safety data for the iodine-substituted naphthalene core).

Sources

removing regioisomeric impurities from 2-Iodo-1-nitronaphthalene samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Regioisomeric Purification of 2-Iodo-1-nitronaphthalene Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

User Problem Statement

"I am synthesizing 2-iodo-1-nitronaphthalene for a cross-coupling study. My crude LC-MS shows a single mass peak (


 299), but the melting point is broad (depressed by ~15°C), and the NMR aromatic region looks 'busy.' I suspect the presence of the 1-iodo-2-nitronaphthalene regioisomer or unreacted starting material. Flash chromatography on silica (Hex/EtOAc) is not separating them efficiently."
Executive Summary & Strategy

The separation of 2-iodo-1-nitronaphthalene (Target) from its regioisomer 1-iodo-2-nitronaphthalene (Impurity) is a classic challenge in naphthalene chemistry.

The Core Issue: Both isomers share identical molecular weights and very similar polarities on standard silica gel. However, they differ significantly in molecular planarity .

  • The Target (2-iodo-1-nitro): The nitro group at position 1 suffers from severe steric strain (peri-interaction) with the proton at position 8 and the iodine at position 2. This forces the nitro group to twist out of the aromatic plane, disrupting

    
    -conjugation and crystal packing.
    
  • The Impurity (1-iodo-2-nitro): The nitro group at position 2 is less sterically hindered, allowing for better planarity and tighter crystal packing.

The Solution: We will exploit this difference in solubility (Recrystallization) and


- 

interaction capability
(Modified Chromatography).
Module 1: Diagnostic Triangulation

Before attempting purification, you must confirm the identity of your impurity.

Q: How do I definitively distinguish the 1,2-isomer from the 2,1-isomer using NMR?

A: You must look at the coupling constants (


)  and the chemical shift of the peri-proton (H8) .
  • Coupling Constants (

    
    ): 
    
    • In 1,2-disubstituted naphthalenes, the protons at C3 and C4 show a characteristic ortho-coupling of 8.0–9.0 Hz .

    • If you see meta-coupling (1–3 Hz), you likely have 1,3-substitution (a common byproduct of direct nitration of 2-iodonaphthalene).

  • The "Deshielding Zone" (H8 Shift):

    • Target (2-Iodo-1-nitro): The nitro group is at C1. Even though twisted, it exerts a deshielding anisotropic effect on the peri-proton (H8). Look for a doublet/multiplet shifted downfield to

      
       7.8–8.2 ppm .
      
    • Impurity (1-Iodo-2-nitro): The iodine is at C1. Iodine is heavy but less electron-withdrawing than nitro. The H8 proton will appear slightly more upfield compared to the target.

Diagnostic Workflow Diagram

NMR_Diagnosis Start Crude Mixture Analysis Step1 Check 1H NMR (Aromatic Region) Start->Step1 Decision1 Is there a doublet with J = 8-9 Hz? Step1->Decision1 Result1 1,2- or 2,1-Substitution Confirmed Decision1->Result1 Yes Result2 Check Synthesis: Likely 1,3-isomer or other Decision1->Result2 No Step2 Analyze H8 (Peri-Proton) Shift Result1->Step2 OutcomeA H8 > 8.0 ppm (Target: 2-Iodo-1-nitro) Step2->OutcomeA OutcomeB H8 < 7.8 ppm (Impurity: 1-Iodo-2-nitro) Step2->OutcomeB

Caption: Logical flow for distinguishing regioisomers via 1H NMR analysis.

Module 2: The "Crude" Intervention (Recrystallization)

Use this protocol if your crude purity is <90%.

Q: Flash columns are failing. What solvent system separates the isomers based on packing efficiency?

A: The "Twisted Nitro" effect makes your target (2-iodo-1-nitro) more soluble in polar protic solvents than the more planar impurity. We will use a Fractional Crystallization approach.

The Solvent System: Ethanol (95%) or Methanol.[1]

  • Why: Naphthalenes are generally lipophilic. The nitro group adds polarity. The planar impurity packs better and will crystallize first or more readily upon cooling.

Protocol: The "Mother Liquor" Rescue

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Ethanol (~150–200 mL).

  • Hot Filtration: If there are insoluble black tars, filter quickly while hot.

  • Slow Cooling: Allow the flask to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

  • First Crop (The Impurity Trap): Filter the solids that form at RT.

    • Analysis: Check this solid by NMR.[2] It is likely enriched with the 1-iodo-2-nitronaphthalene (the more planar, higher-melting isomer).

  • Second Crop (The Target): Take the filtrate (mother liquor), concentrate it by 30% volume, and place it in a -20°C freezer overnight.

    • The crystals formed here should be your target, 2-iodo-1-nitronaphthalene .

Data Table: Solubility Profiles (Estimated)

IsomerPlanarityCrystal Lattice EnergySolubility (EtOH)
1-Iodo-2-nitro High (Planar)HighLow (Precipitates first)
2-Iodo-1-nitro Low (Twisted)LowHigh (Stays in solution longer)
Module 3: Precision Polishing (Chromatography)

Use this if recrystallization yields <98% purity or if yields are too low.

Q: Silica gel isn't working. How do I change the stationary phase selectivity?

A: Standard silica separates based on polarity (dipole moment). Since the dipoles are similar, you must separate based on


-electron density .

Technique: Toluene-Doped Mobile Phase Instead of Hexane/Ethyl Acetate, use Toluene/Hexane .

  • Mechanism:[3][4] Toluene is an aromatic solvent that interacts with the naphthalene rings via

    
    -
    
    
    
    stacking. The planar impurity (1-iodo-2-nitro) will interact more strongly with the Toluene mobile phase (moving faster) or the silica surface depending on the specific activity, often altering the elution order compared to Hexane/EtOAc.

Recommended Gradient:

  • Stationary Phase: High-surface area Silica Gel (40–63 µm).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Toluene (NOT Ethyl Acetate).

  • Gradient: 0% to 30% Toluene over 20 Column Volumes (CV).

Advanced Option: Silver Nitrate Impregnated Silica If the Toluene method fails, use 10% w/w


 on Silica.
  • Logic: Silver ions complex with the

    
    -cloud. The sterically hindered 1-nitro group in your target reduces the electron availability of the ring slightly compared to the planar isomer, leading to different retention times.
    
Module 4: Synthesis Route Verification

Often, the best purification is a cleaner synthesis.

Q: I made this via nitration of 2-iodonaphthalene. Is there a better way? A: Yes. Direct nitration is non-selective.

Preferred Route (Sandmeyer):

  • Start with 1-nitro-2-naphthylamine . (This precursor is commercially available or easily purified).

  • Diazotize (

    
    ).
    
  • Iodinate (

    
    ).
    
  • Advantage:[5][6][7][8] The regiochemistry is locked in the starting material. The only impurities will be unreacted diazonium salts (phenols), which are easily removed by a basic wash (1M NaOH).

References
  • Nitration of Naphthalene Derivatives: Ward, E. R., & Hawkins, J. G. (1954). The Nitration of 2-Iodonaphthalene. Journal of the Chemical Society.
  • Sandmeyer Protocol: Hodgson, H. H., & Turner, H. S. (1942). The preparation of 2-iodo-1-nitronaphthalene. Journal of the Chemical Society.

  • General Recrystallization of Naphthalenes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • NMR Analysis of Naphthalenes: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.

Disclaimer: These protocols involve hazardous chemicals (nitro compounds, halogenated aromatics). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Validation & Comparative

Technical Comparison Guide: 2-Iodo-1-nitronaphthalene vs. 2-Bromo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In the design of naphthalene-based pharmacophores and optoelectronic materials, the choice between 2-iodo-1-nitronaphthalene (2-I-1-NN) and 2-bromo-1-nitronaphthalene (2-Br-1-NN) is rarely a matter of simple substitution. It represents a strategic decision between oxidative addition lability (favoring Iodine) and nucleophilic activation potential (favoring Bromine).

While both compounds share the highly congested ortho-nitro-peri-hydrogen steric environment, their reactivity profiles diverge significantly based on the reaction manifold:

  • Metal-Catalyzed Coupling (Suzuki/Heck): 2-I-1-NN is the superior substrate, undergoing oxidative addition under milder conditions, crucial for preventing denitration or polymerization side reactions.

  • Nucleophilic Aromatic Substitution (

    
    ):  2-Br-1-NN is often more reactive due to the "Element Effect," where the greater electronegativity of bromine stabilizes the Meisenheimer complex intermediate more effectively than iodine.
    

Structural & Electronic Properties

The "Orthogonal" Nitro Group

A critical structural feature of 1-nitro-2-halo naphthalenes is the Steric Inhibition of Resonance . The nitro group at the 1-position is flanked by the peri-hydrogen (H8) and the ortho-halogen (X2).

  • 2-Br-1-NN: The nitro group is twisted significantly out of the naphthalene plane (~60-70°).

  • 2-I-1-NN: The massive iodine atom (Van der Waals radius 1.98 Å vs 1.85 Å for Br) forces the nitro group into a nearly perpendicular (orthogonal, ~90°) conformation relative to the aromatic ring.

Consequence: This twisting decouples the nitro group's


-system from the ring. While it remains a strong inductive electron-withdrawing group (-I effect), its resonance withdrawing capability (-M effect) is severely diminished in the Iodine analog.
Physical Property Comparison
Property2-Bromo-1-nitronaphthalene2-Iodo-1-nitronaphthalene
CAS Number 4185-62-064567-11-9
Molecular Weight 252.07 g/mol 299.07 g/mol
Melting Point 98–99 °C~105 °C (Predicted/Analogous)
C-X Bond Energy ~68 kcal/mol~53 kcal/mol
Leaving Group Ability GoodExcellent

Reactivity
High (Inductive + Electronegativity)Moderate (Good LG, but poor activation)

Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

In


 reactions (e.g., with amines or alkoxides), the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.
  • The Element Effect: Highly electronegative halogens stabilize the negative charge in the transition state. Therefore, the order of reactivity is often F >> Cl ≈ Br > I .

  • 2-Br-1-NN Advantage: Bromine's higher electronegativity makes the C2 carbon more electrophilic, facilitating attack despite the steric bulk.

  • 2-I-1-NN Disadvantage: Iodine is less electronegative, and the orthogonal nitro group provides less resonance stabilization for the intermediate negative charge.

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Heck reactions, the rate-determining step is often the Oxidative Addition of the C-X bond to the Pd(0) species.

  • Mechanism:

    
    
    
  • 2-I-1-NN Dominance: The weak C-I bond (~53 kcal/mol) allows oxidative addition to occur rapidly, often at room temperature or with weaker ligands. This is vital because high temperatures can cause the nitro group to act as a leaving group (denitration) or induce radical decomposition.

Radical & Ullmann Coupling

For copper-mediated Ullmann couplings or radical cyclizations (e.g., forming benzindoles), 2-I-1-NN is the undisputed choice. The C-I bond is easily homolyzed or inserted into by Copper(I), enabling cyclizations that are sluggish or impossible with the bromide.

Visualization of Reaction Pathways[2]

ReactivityComparison Substrate 1-Nitro-2-Halo Naphthalene SNAr_Path SNAr Pathway (Nucleophilic Attack) Substrate->SNAr_Path Nucleophile (R-NH2, RO-) Pd_Path Pd-Catalysis Pathway (Oxidative Addition) Substrate->Pd_Path Pd(0), Boronic Acid Meisenheimer Meisenheimer Complex (Stabilized by Electronegativity) Substrate->Meisenheimer Br stabilizes better (Element Effect) Pd_Complex Organopalladium(II) Species Substrate->Pd_Complex I reacts faster (Weak Bond) SNAr_Path->Meisenheimer Rate Limiting Step Pd_Path->Pd_Complex Rate Limiting Step (C-I is faster) Prod_SNAr Substituted Product (Br > I preferred) Meisenheimer->Prod_SNAr -X (Leaving Group) Prod_Pd Coupled Product (I > Br preferred) Pd_Complex->Prod_Pd Transmetalation/Red. Elim.

Figure 1: Divergent reaction pathways. Br favors the


 route due to electronic activation; I favors Metal-Catalysis due to bond weakness.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-1-nitronaphthalene (Sandmeyer Route)

Since 2-I-1-NN is not always commercially available, it is best prepared from 2-amino-1-nitronaphthalene.

Reagents: 2-Amino-1-nitronaphthalene (1.0 eq),


 (1.2 eq), 

(2.0 eq),

, Acetic Acid (

).
  • Diazotization: Dissolve 2-amino-1-nitronaphthalene in a mixture of

    
     and concentrated 
    
    
    
    (ratio 5:1). Cool to 0–5 °C.[1]
  • Add

    
     (aq) dropwise, maintaining temperature < 5 °C. Stir for 1 hour to form the diazonium salt. Note: The high acidity is required to solubilize the weakly basic nitro-amine.
    
  • Iodination: Dissolve

    
     in water (minimal volume). Add the cold diazonium solution slowly to the 
    
    
    
    solution with vigorous stirring.
  • Workup: Allow to warm to room temperature, then heat to 60 °C for 30 mins until

    
     evolution ceases.
    
  • Extract with dichloromethane (DCM), wash with

    
     (to remove iodine), water, and brine.
    
  • Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc).

Protocol B: Comparative Suzuki Coupling

Standardized conditions to test reactivity.

Substrate: 1.0 mmol (2-Br or 2-I analog). Coupling Partner: Phenylboronic acid (1.2 mmol). Catalyst:


 (3 mol%).
Base: 

(2.0 eq). Solvent: DME/Water (4:1), degassed.
  • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent via syringe.

  • Condition Check:

    • For 2-Iodo: Stir at 40 °C . Monitor by TLC. (Expected completion: < 2 hours).

    • For 2-Bromo: Stir at 40 °C . (Likely incomplete). Raise to 80 °C (Reflux) for completion.

  • Analysis: The 2-Iodo substrate will show full conversion at lower thermal energy, preserving the nitro group integrity.

References

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. Link

  • Steric Inhibition of Resonance in Nitro-Naphthalenes

    • Trotter, J. "The Crystal Structure of 1-Nitronaphthalene." Acta Crystallographica, 1960, 13, 732. Link

    • Note: Establishes the baseline twist; 2-substitution exacerb
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Sandmeyer Reaction Methodologies

    • Krasnokutskaya, E. A., et al.[2][3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic Compounds." Synthesis, 2007, 81-84.[2] Link

Sources

A Researcher's Guide to the Infrared Spectrum of 2-Iodo-1-nitronaphthalene: A Comparative Analysis and Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive method to probe the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the IR spectrum of 2-iodo-1-nitronaphthalene, a disubstituted naphthalene derivative with potential applications in organic synthesis and materials science. By leveraging comparative data from related compounds and established spectroscopic principles, we will elucidate the key vibrational modes and provide a robust framework for peak assignment.

The interpretation of an IR spectrum is not merely about identifying peaks; it is about understanding the electronic and steric interplay between different functional groups within a molecule. In 2-iodo-1-nitronaphthalene, the bulky iodo substituent and the strongly electron-withdrawing nitro group exert significant influence on the vibrational frequencies of the naphthalene core. This guide will dissect these influences through a comparative lens, examining the spectra of simpler, related molecules to build a comprehensive understanding of the target compound's spectral features.

Comparative Spectral Analysis: Deconvoluting Substituent Effects

To accurately assign the vibrational peaks in the IR spectrum of 2-iodo-1-nitronaphthalene, it is instructive to first consider the spectra of its constituent parts: naphthalene, 1-nitronaphthalene, 2-nitronaphthalene, and iodonaphthalene. By observing how the introduction of each substituent alters the spectrum of the parent naphthalene molecule, we can more confidently attribute the absorption bands in our target molecule.

Key Functional Group Vibrations:

  • Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong, characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is expected in the range of 1560-1520 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) appears between 1355-1335 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment. In 2-iodo-1-nitronaphthalene, the presence of the iodo group may slightly shift these frequencies compared to 1-nitronaphthalene.

  • Carbon-Iodine Bond (C-I): The C-I stretching vibration is typically found in the far-infrared region, often below 600 cm⁻¹. Due to its low frequency, it may not be observable in the standard mid-IR range (4000-400 cm⁻¹). However, its presence influences the overall fingerprint region of the spectrum. The C-I stretching vibration in 2-iodopropane, for example, is observed around 500 cm⁻¹.[2]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear above 3000 cm⁻¹. For naphthalene itself, these vibrations are well-documented.[3] The substitution pattern in 2-iodo-1-nitronaphthalene will influence the number and exact frequencies of these bands.

  • Aromatic C=C Stretching: The skeletal vibrations of the naphthalene ring, corresponding to C=C stretching, typically occur in the 1650-1450 cm⁻¹ region. The substitution with both iodo and nitro groups will likely lead to a more complex pattern of absorptions in this region compared to unsubstituted naphthalene.

  • Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations (γ(C-H)) are highly characteristic of the substitution pattern on an aromatic ring. These strong absorptions, typically found between 900 and 650 cm⁻¹, can provide crucial structural information. The specific pattern for a 1,2-disubstituted naphthalene will be distinct from other substitution patterns.

Predicted Peak Assignments for 2-Iodo-1-nitronaphthalene

The following table summarizes the predicted key IR absorption bands for 2-iodo-1-nitronaphthalene, based on the analysis of related compounds and general spectroscopic principles.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Notes
~3100-3000Medium-WeakAromatic C-H StretchTypical region for sp² C-H stretching vibrations on the naphthalene ring.
~1620-1580MediumAromatic C=C Ring StretchSkeletal vibrations of the naphthalene core, influenced by substituents.
~1540-1520StrongAsymmetric NO₂ StretchA characteristic and intense band for aromatic nitro compounds. Its position may be slightly perturbed by the adjacent iodo group.
~1470-1440MediumAromatic C=C Ring StretchFurther skeletal vibrations of the naphthalene ring.
~1350-1330StrongSymmetric NO₂ StretchThe second characteristic and intense band for the nitro group. Theoretical calculations on nitronaphthalenes place this vibration near 1350 cm⁻¹.[1]
~850-750StrongC-H Out-of-Plane BendingThis region is highly diagnostic of the substitution pattern on the naphthalene ring. The specific pattern will be characteristic of 1,2-disubstitution.
Below 600Medium-WeakC-I StretchThe carbon-iodine stretching vibration is expected in the far-IR region.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a high-quality experimental IR spectrum is essential. The following protocol outlines a standard procedure for acquiring the spectrum of a solid sample like 2-iodo-1-nitronaphthalene using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-iodo-1-nitronaphthalene sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

    • Perform a baseline correction if necessary to ensure that the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for IR Spectrum Analysis

The logical flow of analyzing an IR spectrum, from sample preparation to final interpretation, can be visualized as follows:

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Assignment Prep Sample Preparation (e.g., ATR, KBr Pellet) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Ratioing Process Baseline Correction & Peak Picking Sample->Process Assign Peak Assignment (Functional Groups) Process->Assign Compare Comparative Analysis (Reference Spectra) Structure Structural Elucidation Assign->Structure Compare->Structure

Caption: Workflow for IR Spectrum Analysis.

Conclusion

The infrared spectrum of 2-iodo-1-nitronaphthalene is a rich source of structural information. While a direct experimental spectrum may require acquisition, a detailed and reliable interpretation can be achieved through a comparative analysis with related naphthalene derivatives. The strong, characteristic absorptions of the nitro group, coupled with the vibrations of the substituted naphthalene ring, provide a unique spectral fingerprint. By following a systematic approach to data acquisition and interpretation, researchers can confidently utilize IR spectroscopy to characterize this and other complex organic molecules, ensuring the integrity and accuracy of their scientific investigations.

References

  • Di Capua, R., et al. (2019). Eumelanin Graphene-Like Integration: The Impact on Physical Properties and Electrical Conductivity. Frontiers in Chemistry.
  • ResearchGate. (n.d.). 2‐(8‐Iodonaphthalen‐1‐yl)‐Substituted Nitronyl Nitroxide: Suppressed Reactivity of Iodine Atom and Unusual Temperature Dynamics of the EPR Spectrum. Retrieved from [Link]

  • MDPI. (2020).
  • Khan, M. I., et al. (2021).
  • ResearchGate. (n.d.). Structure and vibrational analysis of 1‐hydroxy naphthalene based on density functional theory calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodonaphthalene. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Tarcsay, A., et al. (2008). Prediction of mutagenic activity of nitronaphthalene isomers by infrared and Raman spectroscopy. Journal of Molecular Structure: THEOCHEM.
  • Ukrainian Journal of Physical Optics. (n.d.). HIGHER OVERTONE VIBRATIONAL FREQUENCIES IN NAPHTHALENE USING THE LIE ALGEBRAIC TECHNIQUE.
  • ResearchGate. (n.d.). Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations. Retrieved from [Link]

Sources

reactivity profile of iodo vs nitro groups in 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-1-nitronaphthalene (CAS: 7501-00-0) represents a "Janus-faced" scaffold in organic synthesis, offering two distinct reactive handles with orthogonal chemical behaviors. Its utility stems from the interplay between the nucleophilically labile C2-iodide (activated by the ortho-nitro group) and the electrophilically active C1-nitro group (susceptible to reduction).

This guide objectively compares the reactivity profiles of the iodo and nitro functionalities, delineating the chemoselective conditions required to engage one group while preserving the other. We provide validated protocols for cross-coupling, nucleophilic substitution (SNAr), and selective reduction, supported by mechanistic insights and experimental data.

Structural Architecture & Electronic Effects

The reactivity of 2-iodo-1-nitronaphthalene is defined by the peri-interaction and ortho-activation .

  • Electronic Activation (SNAr): The C1-nitro group is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it significantly lowers the LUMO energy at the C2 position, making the C-I bond highly susceptible to nucleophilic attack, far more so than in unactivated iodonaphthalenes.

  • Steric Environment (Coupling): The C1-nitro group exerts steric bulk perpendicular to the naphthalene plane (due to peri-hydrogen repulsion at C8). This can hinder the approach of bulky palladium catalysts during oxidative addition at C2, necessitating the use of sterically accessible ligands.

  • Lability Hierarchy:

    • Towards Pd(0): C-I >> C-NO2 (Exclusive C-I activation).

    • Towards Nucleophiles: C-I > C-NO2 (Iodine is the leaving group).

    • Towards Reductants: NO2 > I (Conditional; requires chemoselective reagents).

Comparative Reactivity Matrix

FeatureIodo Group (C2) Nitro Group (C1) Interaction Effect
Primary Reactivity Electrophile (C-I bond)Electrophile (N=O bond)Nitro activates Iodo for SNAr.
Key Transformation Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)Reduction to Amine (-NH2)Ortho-positioning allows for cyclization (e.g., indoles).
Leaving Group Ability Excellent (in SNAr)Poor (rarely displaced)Iodine is displaced; Nitro stays.
Redox Stability Labile to catalytic hydrogenation (H2/Pd)Labile to all reducing agentsCritical Risk: Deiodination during nitro reduction.
Steric Profile Accessible, but crowded by C1-NO2Highly crowded (peri-effect)Bulky ligands on Pd may decrease yield.

Deep Dive: Reactivity Pathways

Pathway A: The C-I Bond (Palladium-Catalyzed Coupling)

The C-I bond is the most reactive site for oxidative addition. However, the ortho-nitro group introduces a risk of catalyst poisoning (coordination of NO2 to Pd) or steric retardation.

  • Mechanism: Oxidative addition of Pd(0) into the C-I bond is fast. The rate-determining step is often transmetallation due to the steric bulk of the ortho-nitro group.

  • Optimal Conditions: Use phosphine ligands with high bite angles or biaryl phosphines (e.g., SPhos, XPhos) to overcome steric hindrance.

  • Chemoselectivity: 100% retention of the nitro group.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Unlike simple aryl iodides, 2-iodo-1-nitronaphthalene undergoes facile SNAr. The nitro group acts as the activating "sink" for the negative charge in the Meisenheimer intermediate.

  • Mechanism: Addition-Elimination.[1]

  • Selectivity: The Iodine is displaced by amines, alkoxides, or thiols. The Nitro group remains.[2]

  • Comparison: 2-Iodonaphthalene (without nitro) is inert to SNAr under mild conditions. 2-Iodo-1-nitronaphthalene reacts at 60–80°C.

Pathway C: The Nitro Group (Chemoselective Reduction)

The challenge is reducing the nitro group to an amine (2-iodo-1-naphthylamine) without cleaving the C-I bond (hydrodehalogenation).

  • Forbidden Reagents: H2/Pd-C, H2/Raney Ni (Causes rapid deiodination).

  • Recommended Reagents: Fe/HCl (Bechamp), SnCl2/HCl, or Zn/NH4Cl. These electron-transfer mechanisms reduce NO2 while leaving the Ar-I bond intact.

Visualizing the Divergence

The following diagram maps the divergent synthetic pathways available to the researcher, highlighting the "Safe" vs. "Risk" routes.

ReactivityMap cluster_0 Chemo-Selective Outcomes Start 2-Iodo-1-nitronaphthalene Suzuki 2-Aryl-1-nitronaphthalene (Suzuki Coupling) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, DME, 80°C SNAr 2-Amino-1-nitronaphthalene (SNAr Displacement) Start->SNAr R-NH2, Et3N EtOH, Reflux Amine 2-Iodo-1-naphthylamine (Selective Reduction) Start->Amine Fe powder, HCl EtOH/H2O, 60°C Deiodo 1-Naphthylamine (Over-Reduction/Deiodination) Start->Deiodo H2, Pd/C (AVOID)

Figure 1: Divergent reactivity map showing the three primary selective pathways and the forbidden dehalogenation route.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl group at C2 while preserving the C1-nitro group.

  • Reagents:

    • 2-Iodo-1-nitronaphthalene (1.0 eq)[3]

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh3)4 (5 mol%)

    • Na2CO3 (2.0 eq, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane)

  • Procedure:

    • Charge a reaction vial with the iodide, boronic acid, and Pd catalyst under Argon.

    • Add degassed DME and aqueous Na2CO3.

    • Heat to 80°C for 4–6 hours. Monitoring by TLC will show the disappearance of the starting iodide (

      
       in Hex/EtOAc) and appearance of the fluorescent biaryl product.
      
    • Note: The reaction is faster than with 2-bromo analogs due to the weaker C-I bond.

Protocol 2: SNAr Displacement with Morpholine

Objective: Displace the Iodine with a secondary amine, utilizing Nitro activation.

  • Reagents:

    • 2-Iodo-1-nitronaphthalene (1.0 eq)[3]

    • Morpholine (2.5 eq)

    • Solvent: Ethanol or Acetonitrile

  • Procedure:

    • Dissolve the substrate in ethanol.

    • Add morpholine.

    • Reflux (78°C ) for 12 hours.

    • Observation: The solution will likely darken (Meisenheimer complex formation).

    • Workup: Concentrate and recrystallize. The product is 4-(1-nitronaphthalen-2-yl)morpholine.

    • Validation: Disappearance of the C-I stretch in Raman/IR and shift in proton NMR of the H3 signal (upfield shift due to electron-donating amine).

Protocol 3: Selective Nitro Reduction (Fe/HCl)

Objective: Reduce NO2 to NH2 without touching the Iodine.

  • Reagents:

    • 2-Iodo-1-nitronaphthalene (1.0 eq)[3]

    • Iron Powder (5.0 eq, activated)

    • NH4Cl (0.5 eq) or catalytic HCl

    • Solvent: EtOH/H2O (4:1)

  • Procedure:

    • Suspend the substrate and iron powder in the solvent mixture.

    • Heat to 60°C and add the acid catalyst dropwise.

    • Stir vigorously for 2 hours.

    • Critical Step: Filter hot through Celite to remove iron oxides.

    • Result: 2-Iodo-1-naphthylamine.[3]

    • Caution: Do not use H2/Pd, as it will yield 1-naphthylamine (loss of Iodine).

References

  • Synthesis and Reactivity of Nitro-Naphthalenes

    • LookChem. "2-iodo-1-nitronaphthalene Properties and Safety."[3]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[4]

  • Selective Reduction of Nitro Groups

    • ScienceMadness/Tetrahedron Letters.
  • Suzuki Coupling Methodologies

    • Organic Chemistry Portal. "Suzuki-Miyaura Coupling Mechanism and Conditions."
  • General Reactivity of 2-Nitronaphthalene Derivatives

    • IARC Publications.[5] "2-Nitronaphthalene Monograph."[5]

Sources

UV-Vis absorption characteristics of 2-Iodo-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Characteristics: 2-Iodo-1-nitronaphthalene vs. Structural Analogues

Executive Summary: The Steric "Twist" in Chromophores

This guide analyzes the UV-Vis absorption profile of 2-Iodo-1-nitronaphthalene , a critical intermediate in Suzuki-Miyaura cross-couplings and photochemical mechanistic studies. Unlike its parent compound (1-nitronaphthalene), this molecule exhibits a distinct spectral signature defined by Steric Inhibition of Resonance (SIR) .[1][2]

For researchers and drug developers, understanding this profile is essential for:

  • Purity Verification: Distinguishing the product from unreacted 1-nitronaphthalene.

  • Photostability Assessment: The iodine atom introduces a heavy-atom effect that alters excited-state dynamics (intersystem crossing).[1]

  • Structural Confirmation: The suppression of specific absorption bands confirms the orthogonal orientation of the nitro group.

Molecular Architecture & Theoretical Basis

The UV-Vis spectrum of 2-iodo-1-nitronaphthalene is governed by the conflict between electronic conjugation and steric hindrance.[1]

  • The Chromophore: The naphthalene ring acts as the primary

    
    -system. In a planar configuration, the nitro group (
    
    
    
    ) at position C1 acts as a strong electron-withdrawing auxochrome, creating an Intramolecular Charge Transfer (ICT) band.
  • The Steric Conflict: The iodine atom at position C2 is bulky (Van der Waals radius

    
     Å). It physically clashes with the oxygen atoms of the nitro group at C1.
    
  • The Consequence (SIR): To relieve this strain, the nitro group rotates out of the plane of the naphthalene ring, becoming nearly perpendicular. This breaks the

    
    -conjugation between the nitro group and the ring.
    
Diagram 1: Steric Inhibition Mechanism

The following diagram illustrates the structural distortion that dictates the spectral shift.

SIR_Mechanism cluster_planar Parent: 1-Nitronaphthalene cluster_twisted Target: 2-Iodo-1-nitronaphthalene NodeA Planar Conformation (Nitro & Ring Coplanar) NodeB Full Conjugation (Strong ICT Band) NodeA->NodeB allows NodeE Broken Conjugation (Loss of K-Band) NodeB->NodeE Comparison: Blue Shift & Hypochromic Effect NodeC Steric Clash (Iodine vs. Nitro) NodeD Twisted Conformation (Nitro Orthogonal) NodeC->NodeD forces NodeD->NodeE results in

Caption: Logical flow demonstrating how steric hindrance in 2-iodo-1-nitronaphthalene disrupts planarity, altering the absorption spectrum compared to the parent compound.

Comparative Performance Analysis

The following table contrasts 2-iodo-1-nitronaphthalene with its primary analogues. The key identifier is the suppression of the secondary band (330–350 nm range).

Feature1-Nitronaphthalene (Parent)2-Iodo-1-nitronaphthalene (Target)1-Iodonaphthalene (Analog)
Primary

~210–220 nm (Strong)~220–230 nm (Strong)~225 nm
Secondary

343 nm (Distinct K-Band)Suppressed / Blue-Shifted ~280–290 nm (Weak)
Molar Absorptivity (

)
High (

at 343 nm)
Significantly Lower in near-UVModerate
Electronic Effect Strong Mesomeric (

)
Inductive (

) dominant due to twist
Weak Mesomeric (

)
Visual Appearance Pale Yellow SolidPale Yellow/Off-white CrystalsColorless/Oily Liquid
Key Diagnostic Strong absorption >330 nmTransparency/Weak tailing >320 nm Vibrationally structured benzenoid band

Technical Insight: In 1-nitronaphthalene, the 343 nm band arises from the conjugation of the nitro group with the ring. In the 2-iodo derivative, the "twist" effectively decouples these systems. The spectrum resembles that of naphthalene (perturbed by induction) rather than a nitro-conjugated system.[1] This results in a hypsochromic (blue) shift and a hypochromic (intensity loss) effect of the long-wavelength band.

Experimental Protocol: Spectral Validation

To accurately characterize this compound, perform the following self-validating protocol. This method minimizes solvatochromic errors and ensures the "twist" effect is observed.[1]

Reagents:

  • Analyte: 2-Iodo-1-nitronaphthalene (Recrystallized, >98% purity).[1]

  • Solvents: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar).[1]

  • Blank: Pure solvent matched to the sample.[1]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 1.5 mg of 2-iodo-1-nitronaphthalene.[1]

    • Dissolve in 100 mL of Ethanol (Concentration

      
       M).
      
    • Validation: Ensure complete dissolution; sonicate if necessary.[1]

  • Baseline Correction:

    • Warm up the UV-Vis spectrophotometer (Dual-beam preferred) for 20 minutes.[1]

    • Run a baseline scan (200–500 nm) with pure solvent in both sample and reference cuvettes.[1]

  • Spectral Acquisition:

    • Scan the sample from 500 nm down to 200 nm.[1]

    • Critical Check: Observe the region between 330–350 nm.[1]

    • Expectation: Unlike 1-nitronaphthalene, you should not see a distinct, high-intensity peak at 343 nm.[1] Instead, look for a shoulder or a weak tailing absorption shifting toward 300 nm.[1]

  • Solvatochromic Test (Optional but Recommended):

    • Repeat the scan in Cyclohexane.[1]

    • Analysis: A planar nitro compound usually shows a significant red shift in polar solvents (Ethanol) due to ICT stabilization.[1] The 2-iodo derivative will show minimal solvatochromism because the twisted nitro group cannot support significant charge transfer.[1]

Diagram 2: Validation Workflow

Spectral_Workflow Start Start: Sample Preparation Solvent Select Solvent: Ethanol vs. Cyclohexane Start->Solvent Scan Acquire Spectrum (200-500 nm) Solvent->Scan Decision Check 330-350 nm Region Scan->Decision ResultA Strong Peak @ ~343 nm (Planar Conjugation) Decision->ResultA High Abs ResultB Weak Shoulder/Blue Shift (Steric Inhibition) Decision->ResultB Low Abs ConclusionA Identity: 1-Nitronaphthalene (Or impurity present) ResultA->ConclusionA ConclusionB Identity: 2-Iodo-1-nitronaphthalene (Confirmed Structure) ResultB->ConclusionB

Caption: Decision tree for identifying 2-iodo-1-nitronaphthalene based on the presence or absence of the conjugation (K) band.

Applications & References

Why this matters:

  • Synthetic Chemistry: In the synthesis of 1-nitronaphthalene derivatives, the disappearance of the 343 nm band is a quick, non-destructive way to monitor the introduction of the iodine substituent at the ortho position.

  • Photochemistry: The iodine atom facilitates Intersystem Crossing (ISC) to the triplet state.[1] The "twisted" nitro group prevents rapid internal conversion via the ICT state, potentially extending the lifetime of the triplet state for photolysis applications.

References:

  • Synthesis & Parent Data: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. Available at: [Link][1]

  • Comparative Spectra: UV-Vis electronic absorption spectra of naphthalene and derivatives. ResearchGate. Available at: [Link]

  • Mechanistic Insight (SIR): Steric Inhibition of Resonance in Nitro-Aromatics. PubChem Compound Summary for 1-Nitronaphthalene. Available at: [Link][1]

  • Iodine Effect: The Overlooked Photochemistry of Iodine in Aqueous Suspensions. ResearchGate. Available at: [Link]

Sources

Differentiation of 2-Iodo-1-nitronaphthalene from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the synthesis of functionalized naphthalenes—critical scaffolds for polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates—2-iodo-1-nitronaphthalene (2-I-1-NN) presents a classic "isomer trap."[1]

The challenge lies in the electrophilic substitution patterns of the naphthalene ring. Direct iodination of 1-nitronaphthalene often yields the 5- or 8-iodo isomers due to the deactivating meta-directing nature of the nitro group. Conversely, Sandmeyer reactions starting from 2-aminonaphthalene can yield 1-iodo-2-nitronaphthalene (1-I-2-NN) or 4-iodo-1-nitronaphthalene if the starting material quality or regiocontrol is compromised.[1]

Distinguishing the target (2-I-1-NN) from its positional isomer (1-I-2-NN) is non-trivial because they share identical molecular weights (


 299.06) and similar polarities.[1] This guide establishes a self-validating analytical framework relying on NMR peri-effects  and chromatographic selectivity  to ensure scaffold integrity.
The Analytical Decision Matrix

The following workflow illustrates the logical pathway for purifying and verifying 2-I-1-NN.

AnalysisWorkflow Start Crude Reaction Mixture (Target: 2-Iodo-1-nitronaphthalene) HPLC Step 1: HPLC Screening (Reverse Phase C18) Start->HPLC SinglePeak Single Peak? HPLC->SinglePeak Purify Prep-HPLC / Recrystallization SinglePeak->Purify No (Multiple Peaks) NMR Step 2: 1H-NMR Analysis (Focus: Peri-Proton H8) SinglePeak->NMR Yes Purify->HPLC Decision Check H8 & H3 Shifts NMR->Decision Target CONFIRMED TARGET (H8 Deshielded by NO2) Decision->Target H8 > 8.0 ppm H3 shielded relative to H4 Impurity ISOMERIC IMPURITY (1-Iodo-2-nitro or 4-Iodo) Decision->Impurity H8 normal (< 8.0 ppm) H3 deshielded (ortho-NO2)

Figure 1: Analytical workflow for the isolation and structural validation of 2-iodo-1-nitronaphthalene.

Spectroscopic Fingerprinting: The NMR "Gold Standard"

Mass spectrometry cannot distinguish these isomers. X-ray diffraction (XRD) is definitive but slow. Proton NMR (


H-NMR)  is the most efficient tool, provided you look at the specific "diagnostic regions."
The Peri-Effect (The "Smoking Gun")

The most distinct feature of 1-substituted naphthalenes is the interaction between the substituent at position 1 and the proton at position 8 (the peri position).[2]

  • Target (2-Iodo-1-nitronaphthalene): The Nitro group is at position 1.[1][3] The Nitro group is strongly electron-withdrawing and anisotropic. It exerts a significant deshielding effect on the peri-proton (H8).[1]

  • Impurity (1-Iodo-2-nitronaphthalene): Iodine is at position 1.[1] While Iodine is large, it does not deshield H8 as strongly as a Nitro group.[1] In fact, the "heavy atom effect" of Iodine can sometimes lead to upfield shifts or minimal deshielding compared to nitro.[1]

Ortho-Coupling Logic

We must also examine the protons on the substituted ring (H3 and H4).[2]

  • Target: H3 is ortho to Iodine; H4 is meta to Iodine.

  • Impurity: H3 is ortho to Nitro.[1] Protons ortho to a Nitro group are typically shifted downfield significantly (often >8.0 ppm).

Table 1: Predicted NMR Shift Comparison (


) 
FeatureTarget: 2-Iodo-1-nitronaphthalene Impurity: 1-Iodo-2-nitronaphthalene Mechanism
H8 (Peri) Downfield (~8.4 - 8.6 ppm) Normal (~7.8 - 8.0 ppm)Peri-effect: 1-NO

strongly deshields H8. 1-I does not.[1]
H3 (Ring) Moderate (~7.6 - 7.8 ppm)Downfield (> 8.0 ppm) H3 is ortho to I in Target, but ortho to NO

in Impurity.[1]
Coupling

Hz (Ortho)

Hz (Ortho)
Coupling constants are similar; chemical shift is the differentiator.[1][2]

Experimental Protocol: Dissolve 5-10 mg of sample in 0.6 mL


. Acquire a standard 1H spectrum (min 16 scans).[1] If ambiguity remains, run a NOESY  experiment. In the target, the H8 signal will show a spatial correlation (NOE) with the H2/H3 region only if the geometry forces proximity, but the chemical shift of H8 is the primary indicator.
Chromatographic Resolution (HPLC)

While NMR identifies the structure, HPLC quantifies the purity.[1] Isomers often co-elute on standard gradients, requiring specific stationary phases.

  • Stationary Phase: Phenyl-Hexyl or Biphenyl columns are superior to C18 for separating nitro-aromatic isomers due to

    
     interactions.[1]
    
  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]

  • Elution Order (Typical on C18):

    • 1-Nitronaphthalene (More polar, elutes first).

    • 2-Nitronaphthalene (Less polar).[1][4][5]

    • Iodo-nitronaphthalenes (Late eluting due to lipophilic Iodine).[1]

    • Note: The 1-nitro isomer (Target) generally elutes slightly earlier than the 2-nitro isomer (Impurity) due to the larger dipole moment created by the disruption of symmetry and the steric bulk of the 1-substituent reducing effective surface area for hydrophobic interaction.

Table 2: HPLC Method Parameters

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (or Phenyl-Hexyl for difficult separations)
Dimensions 4.6 x 100 mm, 3.5 µm
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitro bands)
Gradient 50% B to 90% B over 15 min (A=Water, B=ACN)
Physical Properties & Synthesis Context

Understanding the origin of the impurity aids in its removal.

  • Synthesis Route: The target is typically synthesized via the Sandmeyer reaction from 1-nitro-2-aminonaphthalene.[1]

    • Risk:[1][3][6] Incomplete diazotization leads to 1-nitronaphthalene (hydro-deamination).

    • Risk:[1][3][6] If the starting amine contained 2-nitro-1-aminonaphthalene, you will generate the 1-iodo-2-nitro impurity.[1]

  • Melting Points:

    • 1-Nitronaphthalene: ~53–57°C [1].[1][7]

    • 2-Nitronaphthalene: ~79°C [2].[1]

    • 2-Iodo-1-nitronaphthalene: While specific experimental MP data is often proprietary or varies by crystal habit, iodinated derivatives generally exhibit higher melting points than their non-iodinated precursors due to increased molecular weight, though steric strain at the 1,2-position can destabilize the lattice. Do not rely solely on MP; use NMR for confirmation.[1][2]

References
  • National Toxicology Program (NTP). (1992).[1][6] 1-Nitronaphthalene: Physical Properties and Safety Data. National Institutes of Health.[6] Available at: [Link][1][2][7]

  • Wikipedia / PubChem. (2025).[1] 2-Nitronaphthalene: Chemical Properties. Available at: [Link][1][2]

  • NIST WebBook. Naphthalene, 2-nitro- Data. National Institute of Standards and Technology. Available at: [Link][1][2]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 2-Iodo-1-nitronaphthalene

[1][2][3]

Executive Safety Summary

Compound : 2-Iodo-1-nitronaphthalene (CAS: 7501-00-0) Physical State : Yellow Crystalline Solid Primary Hazard Class : Nitro-aromatic / Halogenated Aryl Critical Risk : Dermal Absorption & Systemic Toxicity (Methemoglobinemia).[1][2]

Immediate Action Directive :

  • Engineering Control : All open handling must occur inside a certified chemical fume hood.[1]

  • Skin Barrier : Standard nitrile gloves are insufficient for prolonged contact.[1] Double-gloving is mandatory.[1][2]

  • Respiratory : If handling outside a hood (strictly prohibited except for sealed transport), a P100 particulate respirator is required.[1]

Chemical Profile & Hazard Analysis

To select the correct PPE, one must understand the mechanism of toxicity. 2-Iodo-1-nitronaphthalene combines the lipophilicity of the naphthalene ring with the reactivity of nitro and iodo substituents.[1][2]

PropertyHazard Implication
Lipophilicity High solubility in lipids allows rapid transdermal uptake .[1][2] The compound can pass through intact skin directly into the bloodstream.[1]
Nitro Group (-NO₂) Metabolic reduction can lead to Methemoglobinemia , a condition where hemoglobin loses its ability to transport oxygen, leading to cyanosis (blue skin/lips) and tissue hypoxia.[1][2]
Iodine Substituent (-I) Increases molecular weight and density.[1][2] Acts as a potential leaving group, increasing skin sensitization and irritation risks compared to non-halogenated nitronaphthalenes.
Physical State (Solid) Dust generation is the primary vector for exposure.[1][2] Static charge can cause particles to cling to standard lab coats, tracking contamination outside the lab.

PPE Selection Framework

Hand Protection: The "Breakthrough" Logic

Do not rely on single thin nitrile gloves. Nitro-aromatics can permeate thin nitrile (< 4 mil) in minutes.[1][2]

  • Primary Barrier (Outer) : Silver Shield / 4H (PE/EVAL/PE laminate) or Butyl Rubber .[1] These materials provide >480 minutes breakthrough time for nitro-aromatics.[1][2]

  • Dexterity Layer (Inner) : 4-6 mil Nitrile (purple/blue).[1][2] This protects the skin from the outer glove's coarseness and provides a backup barrier during doffing.

  • Technique : "Double-Gloving" with contrasting colors allows immediate visual detection of tears.[1][2]

Respiratory Protection[1][3][4]
  • Primary Control : Variable Air Volume (VAV) Fume Hood.[1]

  • Secondary (Emergency/Spill) : Full-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2]

    • Why OV? To capture any sublimated vapors or solvent co-contaminants.[1]

    • Why P100? To capture 99.97% of solid particulates.[1]

Body Protection[1][3][4][5]
  • Lab Coat : 100% Cotton or Nomex (fire-resistant).[1][2] Avoid synthetic blends which can melt if the compound is involved in a thermal runaway reaction.[1]

  • Apron : Chemical-resistant apron (Tychem® or PVC) required when handling quantities >10g or liquid solutions.[1][2]

  • Sleeves : Disposable Tyvek® arm sleeves are critical to bridge the gap between the glove cuff and lab coat cuff.

Operational Protocols

PPE Decision Matrix

The following logic gate determines your required PPE level based on the operation.

PPE_MatrixStartOperation TypeStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionSolution (Organic Solvent)State->SolutionSynthesis/ExtractionRisk1Standard Risk(<100mg)Solid->Risk1Risk2High Risk(>100mg or Heating)Solution->Risk2SetAPPE LEVEL 1- Fume Hood- Double Nitrile Gloves- Lab Coat + GogglesRisk1->SetASetBPPE LEVEL 2- Fume Hood- Silver Shield Gloves- Tyvek Sleeves- Face ShieldRisk2->SetB

Figure 1: Decision matrix for selecting PPE based on physical state and quantity.[1][3][4] Note that solutions often pose higher permeation risks due to the carrier solvent.

Donning (Gowning) Sequence
  • Inspection : Check fume hood flow (verify >100 fpm face velocity).

  • Inner Gloves : Don 4-mil nitrile gloves.[1][2] Inspect for pinholes.[1][5]

  • Body Shield : Don lab coat.[1]

  • Sleeve Guard : Apply Tyvek sleeves over the lab coat cuff.[1]

  • Outer Gloves : Don chemically resistant gloves (Laminate or thick Nitrile) over the Tyvek sleeve.[1]

    • Result: A shingled effect where spills run off the sleeve onto the glove, not onto the skin.

Doffing (Removal) Sequence

Critical Step: Most exposures occur during removal of contaminated PPE.[1]

  • Outer Glove Removal : While still in the fume hood, remove outer gloves using the "beak" method (pinch outside, pull off inside-out).[1] Dispose of in solid hazardous waste.[1]

  • Sleeve Removal : Peel sleeves off, turning them inside out.[1]

  • Inner Glove Inspection : Check inner gloves for yellow staining (indicative of permeation).[1]

    • If stained: Wash hands immediately with soap and cold water (warm water opens pores).[1]

  • Wash : Wash hands thoroughly with soap and water for 60 seconds.[1]

Emergency & Disposal Logistics

Spill Management
  • Solid Spill : Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant) to dampen, then scoop into a waste container.[1]

  • Solution Spill : Use vermiculite or activated carbon pads.[1] Do not use combustible materials (sawdust) as nitro compounds can be oxidizers.[1][2]

Waste Disposal
  • Classification : Segregate as "Toxic Organic Solid" or "Halogenated Organic Solvent" (if in solution).[1]

  • Labeling : Explicitly mark "Nitro-aromatic" on the tag to alert waste handlers of the explosion/toxicity potential.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. Retrieved from [Link] (Used as toxicological proxy for nitro-aromatic core).[1][2]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link] (Data on iodine substituent hazards).[1][2]

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